4-Aminobenzoic-2,6-D2 acid
描述
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Structure
3D Structure
属性
IUPAC Name |
4-amino-2,6-dideuteriobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(=O)O)[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 4-aminobenzoic-2,6-d2 acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling in Modern Drug Development
In the landscape of pharmaceutical research and development, the pursuit of enhanced therapeutic profiles, improved safety, and a deeper understanding of metabolic pathways is paramount. Stable isotope labeling, the strategic replacement of an atom in a molecule with one of its heavier, non-radioactive isotopes, has emerged as a critical tool in achieving these goals.[1][2] Deuterium (²H or D), a stable isotope of hydrogen, has garnered particular attention. Its incorporation into drug candidates can significantly alter pharmacokinetic properties, often leading to a longer half-life and a more favorable safety profile.[1][3] This "kinetic isotope effect" can slow down metabolic processes, a phenomenon successfully leveraged in drugs like Deutetrabenazine.[1]
This guide focuses on a specific deuterated compound, 4-aminobenzoic-2,6-d2 acid. This molecule is an isotopically labeled version of 4-aminobenzoic acid (PABA), a compound of significant biological and pharmaceutical relevance. PABA is a precursor in the biosynthesis of folate (vitamin B9) in bacteria, plants, and fungi.[4][5] Its derivatives are widely used in pharmaceuticals, including local anesthetics and antimicrobial agents.[4][6] The deuteration of PABA at the 2 and 6 positions of the benzene ring provides a powerful tool for various research applications, from metabolic studies to its use as an internal standard in analytical methods.[7]
This document will provide a comprehensive overview of the chemical structure and physical properties of 4-aminobenzoic-2,6-d2 acid, delve into its synthesis and characterization, and explore its critical applications in the field of drug development and beyond.
Chemical Structure and Elucidation
The fundamental structure of 4-aminobenzoic-2,6-d2 acid consists of a benzene ring substituted with an amino group (-NH₂) and a carboxylic acid group (-COOH) at the para (1,4) positions. The key modification is the replacement of the hydrogen atoms at the 2 and 6 positions of the aromatic ring with deuterium atoms.
Molecular Structure Diagram
Caption: Chemical structure of 4-aminobenzoic-2,6-d2 acid.
The introduction of deuterium at these specific positions is a deliberate choice. These positions are ortho to the carboxylic acid group and meta to the amino group. This placement can influence the molecule's electronic properties and its susceptibility to certain metabolic reactions without drastically altering its overall chemical reactivity.
Physicochemical Properties
The physical properties of 4-aminobenzoic-2,6-d2 acid are largely similar to its non-deuterated counterpart, with slight differences arising from the increased mass of deuterium.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅D₂NO₂ | [8] |
| Molecular Weight | 139.15 g/mol | [8] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 186-186.5 °C | [7] |
| Solubility | Slightly soluble in water | [4] |
Synthesis and Characterization
The synthesis of 4-aminobenzoic-2,6-d2 acid typically involves the deuteration of a suitable precursor. A common strategy is the reduction of 4-nitrobenzoic acid.
General Synthetic Approach:
A plausible synthetic route involves the following key transformations:
-
Nitration of a suitable benzene derivative.
-
Oxidation of a side chain to form the carboxylic acid group.
-
Reduction of the nitro group to an amino group.
-
Deuterium exchange at the ortho positions to the carboxylic acid.
A specific method for the non-deuterated analog involves the catalytic hydrogenation of 4-nitrobenzoic acid.[9] Modifications to this process, such as performing the reaction in a deuterated solvent or using a deuterium source, could be employed to introduce the deuterium atoms.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of 4-aminobenzoic-2,6-d2 acid.
Characterization Techniques:
The successful synthesis and purity of 4-aminobenzoic-2,6-d2 acid are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the absence of protons at the 2 and 6 positions of the benzene ring. The integration of the remaining aromatic proton signals would correspond to two protons. ¹³C NMR can further confirm the carbon skeleton.[10]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the incorporation of two deuterium atoms.[11] The molecular ion peak would be observed at m/z 139.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.[12][13]
Applications in Research and Drug Development
The primary utility of 4-aminobenzoic-2,6-d2 acid lies in its application as a stable isotope-labeled internal standard and as a tracer in metabolic studies.
Internal Standard in Bioanalytical Methods:
In quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard.[1] 4-aminobenzoic-2,6-d2 acid is an ideal internal standard for the quantification of PABA and its metabolites in biological matrices like plasma and urine.[7][14] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its different mass allows for its distinct detection by the mass spectrometer.
LC-MS Workflow with Internal Standard
Caption: Workflow for using 4-aminobenzoic-2,6-d2 acid as an internal standard in LC-MS analysis.
Metabolic Studies:
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a critical aspect of drug development.[2][15] Isotopic labeling is a powerful technique for these studies.[3][16] By administering 4-aminobenzoic-2,6-d2 acid, researchers can track its metabolic fate. The deuterium labels act as a "heavy" tag, allowing for the easy identification of metabolites by mass spectrometry.[1] This helps in elucidating metabolic pathways and identifying potential drug-drug interactions.
Conclusion
4-aminobenzoic-2,6-d2 acid is more than just a deuterated molecule; it is a sophisticated tool that empowers researchers and scientists in the pharmaceutical industry. Its utility as an internal standard enhances the accuracy and reliability of bioanalytical methods, while its role as a metabolic tracer provides invaluable insights into the complex processes of drug metabolism. As the demand for safer and more effective drugs continues to grow, the importance of isotopically labeled compounds like 4-aminobenzoic-2,6-d2 acid in accelerating the drug development pipeline cannot be overstated.
References
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Isotopic Labeling Description. McNally Group, Colorado State University. [Link]
-
4-AMINOBENZOIC-2,6-D2 ACID. LookChem. [Link]
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The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]
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Iglesias, J., Sleno, L., & Volmer, D. A. (2012). Isotopic labeling of metabolites in drug discovery applications. Current drug metabolism, 13(9), 1213–1225. [Link]
-
ISOTOPIC LABELING FOR DRUG INNOVATION | ISOTOPICS | Project | Fact Sheet | H2020. European Commission. [Link]
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BMRB entry bmse000916 - 4-Aminobenzoic Acid (C7H7NO2). Biological Magnetic Resonance Bank. [Link]
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Supporting information. The Royal Society of Chemistry. [Link]
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4-Aminobenzoic acid. NIST WebBook. [Link]
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4-Aminobenzoic acid. Wikipedia. [Link]
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CAS No : 118872-62-1 | Product Name : 4-Aminobenzoic-2,6-d2 Acid. Pharmaffiliates. [Link]
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4-AMINOBENZOIC-2,6-D2 ACID — Chemical Substance Information. NextSDS. [Link]
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4-AMINOBENZOIC ACID EXTRA PURE. Loba Chemie. [Link]
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Microhydration of the metastable N-Protomer of 4-Aminobenzoic acid by condensation at 80 K: H/D exchange. MPG.PuRe. [Link]
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Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. YouTube. [Link]
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4-Aminobenzoic acid. NIST WebBook. [Link]
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Benzoic acids and derivatives. MassBank. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. [Link]
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IR-Spectra of 4-aminobenzoic acid and complex A. ResearchGate. [Link]
-
4-aminobenzoic acid: Organic Chemistry Study Guide. Fiveable. [Link]
- CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
-
The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. PubMed. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]
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4-Aminobenzoic acid. NIST WebBook. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Library of Medicine. [Link]
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Drug evolution: p-aminobenzoic acid as a building block. PubMed. [Link]
-
FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. PubMed. [Link]
-
Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. [Link]
-
FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate. [Link]
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Mass Fragmentation Pattern of 4-Aminobenzoic-2,6-d2 Acid: A Mechanistic Guide for Mass Spectrometry
Executive Summary
4-Aminobenzoic-2,6-d2 acid (PABA-d2) is a critical stable isotope-labeled internal standard used extensively in clinical and pharmacokinetic assays, particularly for the quantification of red blood cell folates via mass spectrometry. Understanding its exact mass fragmentation pattern is essential for developing robust, interference-free liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. This technical guide deconstructs the ionization dynamics, protomer equilibria, and collision-induced dissociation (CID) pathways of PABA-d2 to empower scientists in assay development.
Structural and Isotopic Integrity
PABA-d2 differs from its unlabeled counterpart by the incorporation of two deuterium atoms at the 2 and 6 positions (ortho to the carboxylic acid group).
-
Unlabeled PABA: Molecular Formula C₇H₇NO₂, Exact Mass 137.0477 Da.
-
PABA-d2: Molecular Formula C₇H₅D₂NO₂, Exact Mass 139.0602 Da.
Causality of Isotopic Placement: The 2 and 6 positions on the benzene ring are strategically chosen because carbon-bound deuteriums in these positions are highly resistant to hydrogen-deuterium exchange (HDX) in aqueous, acidic mobile phases (e.g., 0.1% formic acid). Conversely, labeling the amine (-NH₂) or carboxylic (-COOH) protons would result in rapid back-exchange in solution, rendering the internal standard useless for accurate quantification.
Ionization Dynamics: The "Curious Case" of Protomer Evolution
The fragmentation of PABA-d2 is fundamentally dictated by its protonation site during Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). PABA is a classic example of a molecule that exhibits solvent- and state-dependent protonation[1].
-
Solution Phase (N-Protomer): In aqueous/organic solutions, the amine nitrogen is the most basic site. Consequently, the molecule exists predominantly as the N-protomer.
-
Gas Phase (O-Protomer): As the droplet undergoes desolvation in the ESI source, the gas-phase basicity of the carbonyl oxygen exceeds that of the amine. Cryogenic ion mobility-mass spectrometry (cryo-IM-MS) reveals that an intracluster proton transfer occurs—often mediated by a residual water bridge—shifting the proton from the amine to the carboxylic acid to form the O-protomer[2].
The ratio of N-protomer to O-protomer entering the collision cell directly dictates the observed MS/MS fragmentation pattern.
Detailed Mass Fragmentation Pathways (ESI-MS/MS)
Upon isolation of the [M+H]⁺ precursor ion at m/z 140 , collisional activation yields distinct product ions depending on the dominant protomer and the applied collision energy.
-
Pathway A: Water Loss (The Dominant Quantifier) Driven by the O-protomer, the protonated carboxylic acid undergoes a facile neutral loss of water (18 Da). This yields a highly resonance-stabilized acylium ion at m/z 122 ([C₇H₄D₂NO]⁺). This transition (140 → 122) is universally used as the primary quantifier MRM transition due to its high abundance[2].
-
Pathway B: Sequential Carbon Monoxide Loss Further activation of the m/z 122 acylium ion results in the extrusion of carbon monoxide (28 Da), generating a deuterated aniline-like radical cation at m/z 94 ([C₆H₄D₂N]⁺)[3].
-
Pathway C: Direct Decarboxylation (The Qualifier) A competing pathway from the precursor ion involves the direct neutral loss of carbon dioxide (44 Da)[2]. For PABA-d2, this yields protonated 2,6-d2-aniline at m/z 96 ([C₆H₆D₂N]⁺). This transition (140 → 96) serves as an excellent qualifier ion due to its high structural specificity.
Caption: ESI-MS/MS fragmentation pathways of 4-aminobenzoic-2,6-d2 acid based on protomer formation.
Quantitative Data Summaries
Table 1: Exact Mass and MRM Transitions for Assay Development
| Analyte | Precursor Ion[M+H]⁺ (m/z) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Primary Neutral Loss |
| PABA (Unlabeled) | 138.1 | 120.1 | 94.1 | 92.1 | -H₂O (18 Da) |
| PABA-d2 (IS) | 140.1 | 122.1 | 96.1 | 94.1 | -H₂O (18 Da) |
Self-Validating Experimental Protocols for IDMS
To ensure scientific integrity and trustworthiness in your assay, the following self-validating protocol must be executed when integrating PABA-d2 into a new Isotope-Dilution Mass Spectrometry (IDMS) workflow.
Caption: Step-by-step LC-MS/MS workflow for isotope-dilution mass spectrometry using PABA-d2.
Step-by-Step Method Optimization
-
Isotopic Purity & HDX Assessment:
-
Infuse a 1 µg/mL solution of PABA-d2 in 50:50 Water:Acetonitrile (0.1% Formic Acid) directly into the ESI source.
-
Scan Q1 from m/z 130 to 150.
-
Validation Check: Verify that the m/z 140 peak is >99% abundant relative to m/z 138 (unlabeled) and m/z 139 (d1-isotope). Any significant m/z 138 signal indicates either poor isotopic purity from the manufacturer or active HDX occurring in your solvent system.
-
-
Collision Energy (CE) Optimization:
-
Isolate m/z 140 in Q1.
-
Ramp the CE in Q2 from 5 eV to 40 eV.
-
Causality: Low CE (10–15 eV) will maximize the m/z 122 acylium ion (Quantifier). Higher CE (20–30 eV) is required to drive the secondary fragmentation to m/z 96 and m/z 94 (Qualifiers).
-
-
Chromatographic Matrix Effect Evaluation:
-
Spike PABA-d2 into a blank biological matrix (e.g., RBC lysate) and a neat solvent.
-
Compare the peak areas of the 140 → 122 transition.
-
Validation Check: If the matrix area is <80% of the neat solvent area, ion suppression is occurring at the ESI source, necessitating improved sample cleanup (e.g., Solid Phase Extraction) or a shift in chromatographic retention time to elute away from suppressing salts.
-
Table 2: Typical Optimized MS/MS Parameters (Triple Quadrupole)
| Transition | Purpose | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |
| 140.1 → 122.1 | Quantifier | 50 | 40 | 15 |
| 140.1 → 96.1 | Qualifier 1 | 50 | 40 | 25 |
| 140.1 → 94.1 | Qualifier 2 | 50 | 40 | 28 |
References
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LookChem. 4-AMINOBENZOIC-2,6-D2 ACID.
-
Journal of the American Society for Mass Spectrometry. Effects of Analyte Concentration on the Protonation Sites of 4-Aminobenzoic Acid upon Atmospheric Pressure Chemical Ionization As Revealed by Gas-Phase Ion–Molecule Reactions.1
-
ACS Publications. Tracking the Structural Evolution of 4-Aminobenzoic Acid in the Transition from Solution to the Gas Phase.2
-
ResearchGate. Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-aminobenzoic acid.3
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Application Note and Protocol: Preparation of 4-Aminobenzoic-2,6-d₂ Acid Stock Solutions for Mass Spectrometry
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of 4-aminobenzoic-2,6-d₂ acid stock solutions for use as an internal standard in mass spectrometry-based analyses. The protocol emphasizes best practices to ensure the integrity, stability, and precise concentration of the standard, which is critical for robust quantitative bioanalysis.
Introduction: The Role of Deuterated Internal Standards
In quantitative liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone for achieving accurate and precise results.[1][2] A SIL-IS, such as 4-aminobenzoic-2,6-d₂ acid, is a non-radioactive isotopically labeled version of the analyte of interest. These standards are chemically identical to their non-labeled counterparts, but have a different mass due to the incorporation of heavy isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3][4]
The primary function of an internal standard is to correct for variability that can be introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] By adding a known amount of the internal standard to all samples, calibrators, and quality controls, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratiometric approach effectively normalizes for variations in sample extraction recovery, injection volume, and matrix effects, thereby significantly improving the accuracy and reproducibility of the analytical method.[2][5] 4-Aminobenzoic-2,6-d₂ acid is an ideal internal standard for the quantification of 4-aminobenzoic acid (PABA), a compound relevant in various biological and pharmaceutical studies.[6][7]
Chemical and Physical Properties of 4-Aminobenzoic-2,6-d₂ Acid
Understanding the chemical and physical properties of 4-aminobenzoic-2,6-d₂ acid is essential for its proper handling and the preparation of stable and accurate stock solutions. The properties of the deuterated form are very similar to its non-deuterated analog, 4-aminobenzoic acid.
| Property | Value | Source |
| Chemical Formula | C₇H₅D₂NO₂ | [8] |
| Molecular Weight | 139.15 g/mol | [8] |
| Appearance | White to light yellow crystalline powder | [9][10] |
| Melting Point | 187-189 °C | [9] |
| Solubility | Slightly soluble in water (4.7 g/L at 20 °C); Soluble in ethanol (50 mg/mL), methanol, and other organic solvents. | [9][10][11] |
| Stability | Sensitive to light and air; may discolor upon exposure. | [9][12][13] |
Experimental Protocol: Preparation of Stock and Working Solutions
This section details the step-by-step procedure for preparing primary stock, intermediate, and working solutions of 4-aminobenzoic-2,6-d₂ acid.
Materials and Reagents
-
4-Aminobenzoic-2,6-d₂ acid (≥98% isotopic purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Sonicator
Workflow for Solution Preparation
Caption: Workflow for the preparation of 4-aminobenzoic-2,6-d₂ acid solutions.
Preparation of Primary Stock Solution (1 mg/mL)
The primary stock solution is the foundation of accurate quantification. Therefore, meticulous care must be taken during its preparation.
-
Weighing: Accurately weigh approximately 10 mg of 4-aminobenzoic-2,6-d₂ acid powder using a calibrated analytical balance. Record the exact weight. To minimize weighing errors, especially with small quantities, anti-static measures should be employed.[14]
-
Dissolution: Quantitatively transfer the weighed powder to a 10 mL Class A volumetric flask. Add a small amount of LC-MS grade methanol to dissolve the powder. Gentle vortexing or sonication can be used to aid dissolution.
-
Final Volume: Once fully dissolved, bring the flask to the 10 mL mark with methanol. Cap the flask and invert it several times to ensure a homogenous solution.
-
Concentration Calculation: Calculate the exact concentration of the primary stock solution based on the actual weight of the compound and the volume of the flask.
-
Storage: Transfer the primary stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store it under the recommended conditions (see Section 4).
Preparation of Intermediate and Working Solutions
Intermediate and working solutions are prepared by serial dilution of the primary stock solution.
-
Intermediate Stock Solution: Prepare an intermediate stock solution at a concentration of, for example, 10 µg/mL. This can be achieved by diluting the 1 mg/mL primary stock solution 100-fold. For instance, pipette 100 µL of the primary stock solution into a 10 mL volumetric flask and bring it to volume with a suitable solvent, such as a 50:50 (v/v) mixture of methanol and water.
-
Working Internal Standard Solution: The concentration of the working internal standard solution will depend on the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer. A common practice is to prepare a working solution that, when spiked into the sample, results in a robust and consistent signal.[5][15] For example, a working solution of 100 ng/mL could be prepared by diluting the 10 µg/mL intermediate stock solution.
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of the 4-aminobenzoic-2,6-d₂ acid stock solutions.
-
Light and Air Sensitivity: 4-Aminobenzoic acid is sensitive to light and air, which can cause it to discolor and potentially degrade.[9][12][13] Therefore, all stock and working solutions should be stored in amber glass vials to protect them from light.
-
Temperature: For long-term storage, it is recommended to store the primary stock solution at -20°C or -80°C.[3][6] Working solutions that are used more frequently can be stored at 2-8°C for shorter periods.
-
Freeze-Thaw Cycles: To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the primary stock solution into smaller, single-use vials before freezing.[6]
-
Container Material: Use glass or polypropylene vials for storage. Avoid using certain plastics that may leach contaminants or adsorb the analyte.
Quality Control
To ensure the accuracy of the prepared solutions, it is good practice to:
-
Verify Concentration: The concentration of a newly prepared primary stock solution can be verified by comparing its response in the mass spectrometer against a previously prepared and validated stock solution.
-
Monitor for Degradation: Periodically check the stock solutions for any signs of precipitation or discoloration. If any are observed, the solution should be discarded and a fresh one prepared.
By adhering to these detailed protocols and best practices, researchers can confidently prepare accurate and stable stock solutions of 4-aminobenzoic-2,6-d₂ acid, a critical step towards reliable and reproducible quantitative analysis by mass spectrometry.
References
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry - Benchchem. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
- MedchemExpress.com. (n.d.). 4-Aminobenzoic acid (PABA) | Folate Synthesis Intermediate.
- ChemicalBook. (2026). 4-Aminobenzoic acid | 150-13-0.
- Reddit. (2023, October 2). How to make a Internal Standard mix....
- PubChem. (n.d.). 4-Aminobenzoic Acid | C7H7NO2 | CID 978.
- Cayman Chemical. (2024, September 5). PRODUCT INFORMATION.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
- NextSDS. (n.d.). 4-AMINOBENZOIC-2,6-D2 ACID — Chemical Substance Information.
- Benchchem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
- Chromatography Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
- LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Cheméo. (n.d.). Chemical Properties of 4-aminobenzoic acid (CAS 150-13-0).
- CymitQuimica. (n.d.). CAS 150-13-0: 4-Aminobenzoic acid.
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ACS Publications. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry.
- WelchLab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?
- Wikipedia. (n.d.). 4-Aminobenzoic acid.
- European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA).
- Sigma-Aldrich. (n.d.). 4-Aminobenzoic acid ReagentPlus , = 99 150-13-0.
- Pharmaffiliates. (n.d.). CAS No : 118872-62-1 | Product Name : 4-Aminobenzoic-2,6-d2 Acid.
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Application and Protocol for High-Precision Quantification of 4-Aminobenzoic Acid Using Isotope Dilution Mass Spectrometry with 4-Aminobenzoic-2,6-d2 Acid
Introduction: The Gold Standard in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique for achieving the highest accuracy and precision in quantitative analysis.[1] Its power lies in the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest.[2] This guide provides a comprehensive overview and a detailed protocol for the application of IDMS in the quantification of 4-aminobenzoic acid (PABA), a compound of significant interest in pharmaceutical and biomedical research, using 4-aminobenzoic-2,6-d2 acid as the internal standard.[3][4]
4-Aminobenzoic acid, a precursor in the synthesis of folate in bacteria, is also utilized in various pharmaceutical formulations and as a biochemical probe.[5][6] Accurate quantification of PABA in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical diagnostics.[7][8] The use of a deuterated internal standard like 4-aminobenzoic-2,6-d2 acid, where two hydrogen atoms are replaced by deuterium, provides a mass shift that allows for its distinct detection by a mass spectrometer while ensuring it behaves almost identically to the unlabeled PABA during sample preparation and analysis.[2][9] This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible results.[9][10]
This application note is designed for researchers, scientists, and drug development professionals seeking to implement a robust and high-precision method for PABA quantification.
Core Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled standard (the "spike") to a sample containing the analyte.[1] The subsequent measurement of the ratio of the unlabeled analyte to the labeled standard by mass spectrometry allows for the precise calculation of the analyte's concentration, irrespective of sample losses during processing.[11][12]
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Experimental Protocol: Quantification of PABA in Human Plasma
This protocol outlines a validated approach for the determination of 4-aminobenzoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 4-aminobenzoic-2,6-d2 acid as an internal standard.
Materials and Reagents
-
4-Aminobenzoic acid (PABA), analytical standard (≥98.0% purity)[13]
-
4-Aminobenzoic-2,6-d2 acid (D2-PABA), (≥98% isotopic purity)[3]
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid, LC-MS grade
-
Human plasma (sourced ethically and screened)
-
Microcentrifuge tubes (1.5 mL)
-
Volumetric flasks and pipettes
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental to the precision of the entire assay. Using high-purity certified standards is essential.[14]
-
PABA Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of PABA and dissolve it in 10 mL of methanol in a volumetric flask.
-
D2-PABA Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of D2-PABA and dissolve it in 1 mL of methanol.
-
PABA Working Standards: Prepare a series of working standards by serially diluting the PABA stock solution with 50:50 (v/v) methanol:water to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
D2-PABA Internal Standard (IS) Working Solution (50 ng/mL): Dilute the D2-PABA stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[9] The internal standard is added at this initial stage to account for any variability in the extraction process.[2]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 20 µL of the D2-PABA IS working solution (50 ng/mL) to each tube, except for the blank samples.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Rationale: The choice of chromatographic conditions aims to achieve a good peak shape and separation from matrix components. The MS/MS parameters are optimized for the specific fragmentation of PABA and D2-PABA to ensure selectivity and sensitivity.[15][16]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity LC System or equivalent |
| Column | Agilent ZORBAX RRHD HILIC Plus (or equivalent HILIC column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic elution with 90% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Agilent 6410A Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | PABA: 138.1 -> 120.1, D2-PABA: 140.1 -> 122.1 |
| Fragmentor Voltage | Optimized for maximum signal (typically around 135 V) |
| Collision Energy | Optimized for specific transitions |
Calibration Curve and Quality Control
Rationale: A calibration curve is essential for quantifying the analyte in unknown samples. Quality control samples at low, medium, and high concentrations are analyzed alongside the unknown samples to ensure the accuracy and precision of the analytical run.[17]
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of PABA working standards into blank plasma.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) in blank plasma.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (PABA/D2-PABA) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.[2]
A Self-Validating System: Ensuring Data Integrity
The protocol described is designed as a self-validating system. The inclusion of an isotopically labeled internal standard that is chemically identical to the analyte ensures that any variations introduced during the experimental workflow are compensated for. This approach adheres to the principles of good bioanalytical method validation as outlined by regulatory agencies like the FDA.[18][19]
Caption: Self-validating nature of the IDMS workflow.
Method Validation and Performance Characteristics
A full validation of this method should be performed in accordance with FDA or ICH guidelines.[17][20] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.
-
Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ) should be established.
-
Matrix Effect: Assessed to ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte and internal standard.
-
Stability: The stability of PABA in the biological matrix under various storage and handling conditions should be evaluated.
| Performance Characteristic | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification | Signal-to-noise ratio ≥ 10 with acceptable accuracy & precision |
| Matrix Factor | CV ≤ 15% |
Conclusion
The Isotope Dilution Mass Spectrometry method using 4-aminobenzoic-2,6-d2 acid as an internal standard provides a highly accurate, precise, and robust platform for the quantification of 4-aminobenzoic acid in complex biological matrices. The near-identical chemical behavior of the deuterated internal standard to the native analyte ensures that the method is self-validating, compensating for a wide range of potential analytical errors.[9] This application note provides a detailed protocol and the underlying scientific principles to enable researchers and drug development professionals to confidently implement this gold-standard analytical technique.
References
- The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide - Benchchem.
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry - Benchchem.
-
The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS - PubMed. Available from: [Link]
-
Isotope dilution - Wikipedia. Available from: [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - RSC Publishing. Available from: [Link]
- Introduction to deuterated internal standards in mass spectrometry - Benchchem.
-
Guideline on Isotope Dilution Mass Spectrometry - OSTI.gov. Available from: [Link]
-
LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with an Agilent ZORBAX RRHD HILIC Plus Column. Available from: [Link]
-
Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - MDPI. Available from: [Link]
-
Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed. Available from: [Link]
-
4-AMINOBENZOIC-2,6-D2 ACID - LookChem. Available from: [Link]
-
IDMS Procedures and Calculation Methods | Isotope Dilution Mass Spectrometry - Books. Available from: [Link]
-
4-Aminobenzoic acid - Wikipedia. Available from: [Link]
-
Development of a High-Accuracy IDMS Method for 19-Norandrosterone in Urine for the Certification of a Reference Material. Available from: [Link]
-
Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method. Available from: [Link]
-
Effects of Analyte Concentration on the Protonation Sites of 4-Aminobenzoic Acid upon Atmospheric Pressure Chemical Ionization As Revealed by Gas-Phase Ion–Molecule Reactions | Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. Available from: [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
-
4-Aminobenzoic acid - Print Preview. Available from: [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC. Available from: [Link]
- CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents.
-
Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
ORA Lab Manual Vol. II - Methods, Method Verification and Validation (ORA - FDA). Available from: [Link]
-
Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed. Available from: [Link]
-
HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chromatography. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]
-
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available from: [Link]
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- 19. fda.gov [fda.gov]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: Advanced Profiling of Bacterial Folate Biosynthesis Using 4-Aminobenzoic-2,6-d2 Acid and LC-MS/MS
Introduction & Biological Context
Folate is an essential cofactor required for one-carbon transfer reactions, nucleotide biosynthesis, and cellular methylation. A critical metabolic divergence exists between mammals and bacteria: while mammals rely on the dietary salvage of folates, most pathogenic bacteria must synthesize folate de novo[1]. This obligate biosynthesis pathway is a premier, clinically validated target for antimicrobial drug development[2].
The enzyme dihydropteroate synthase (DHPS) catalyzes a critical convergence point in this pathway, facilitating the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to yield 7,8-dihydropteroate (DHP)[3]. Sulfonamide antibiotics competitively inhibit DHPS by mimicking PABA. Historically, DHPS target engagement has been measured using radiometric assays incorporating 14 C-labeled PABA[3]. However, radiometric assays present safety hazards, lack multiplexing capabilities, and fail to provide downstream metabolic flux data in live cells.
To overcome these limitations, modern metabolomics employs stable isotope tracing using 4-aminobenzoic-2,6-d2 acid (PABA-d2) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4]. This application note details the mechanistic rationale and provides validated protocols for utilizing PABA-d2 in both cell-free and whole-cell DHPS assays.
Mechanistic Rationale & Causality
4-Aminobenzoic-2,6-d2 acid is a stable, deuterium-labeled isotopologue of natural PABA[5]. When introduced into a bacterial assay, DHPS incorporates PABA-d2 into the folate backbone. Because the carbon-deuterium bonds at the 2 and 6 positions of the aromatic ring are metabolically inert during subsequent enzymatic processing by dihydrofolate synthase (DHFS) and dihydrofolate reductase (DHFR), a distinct +2 Da mass shift is conserved across the entire newly synthesized folate pool (yielding DHP-d2, DHF-d2, and THF-d2).
The Causality of the Mass Shift: By operating the LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, the mass spectrometer acts as an exquisite mass filter. It cleanly separates pre-existing, unlabeled endogenous folates from de novo synthesized (+2 Da) folates[4]. This self-validating system allows researchers to pinpoint the exact mechanism of action of an inhibitor:
-
DHPS Inhibition: Results in a dose-dependent decrease in DHP-d2 and all downstream labeled folates.
-
DHFR Inhibition: Results in the accumulation or stabilization of DHP-d2 and DHF-d2, but a near-complete ablation of THF-d2.
Pathway Visualization
Bacterial folate biosynthesis pathway highlighting PABA-d2 incorporation and DHPS inhibition.
Experimental Protocols
Protocol A: Cell-Free DHPS Target Engagement Assay
This protocol isolates DHPS activity to validate direct enzymatic inhibition, removing confounding variables such as cellular permeability or efflux pumps.
-
Reaction Assembly: In a 96-well microplate, combine 50 mM HEPES buffer (pH 7.6), 10 mM MgCl 2 , 10 µM DHPPP, and 10 ng of purified recombinant DHPS enzyme[2].
-
Causality: Mg 2+ is an essential catalytic cofactor required for the cleavage of the pyrophosphate leaving group from DHPPP.
-
-
Inhibitor Pre-incubation: Add the test compound (e.g., novel pterin-binding inhibitors or standard sulfonamides) and incubate for 15 minutes at room temperature to establish binding equilibrium[2].
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µM PABA-d2. Incubate at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding an equal volume of cold methanol containing 1% acetic acid.
-
Causality: The high organic content instantly denatures the DHPS enzyme, freezing the reaction state, while the acidic pH stabilizes the dihydropteroate product for mass spectrometry.
-
-
Preparation for MS: Centrifuge the plate at 14,000 × g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to LC vials for LC-MS/MS analysis.
Protocol B: Whole-Cell Metabolic Flux Analysis
This protocol evaluates true target engagement, intracellular drug accumulation, and metabolic routing in live bacterial cultures.
-
Culture Preparation: Grow the target bacterial strain (e.g., E. coli or S. aureus) in a defined, folate-free minimal medium (e.g., M9 minimal medium) to an OD 600 of 0.5.
-
Causality: Complex media (like LB broth) contain high levels of exogenous folates and natural PABA, which will competitively dilute the PABA-d2 tracer and suppress de novo biosynthesis.
-
-
Isotope Spiking & Treatment: Spike the culture with PABA-d2 to a final concentration of 1 µM alongside the test antimicrobial compound. Incubate with shaking for 1 to 4 hours.
-
Metabolic Quenching: Rapidly transfer 1 mL of the active culture into 4 mL of pre-chilled (-80°C) 60% methanol.
-
Causality: Rapid cold quenching halts cellular metabolism in milliseconds, preventing the artifactual turnover of highly labile tetrahydrofolate intermediates during the harvesting phase.
-
-
Extraction: Centrifuge at 4°C to pellet the cells. Resuspend the pellet in 100 µL of extraction buffer (80% methanol, 20 mM ascorbic acid, 1% β-mercaptoethanol).
-
Causality: Reduced folates are highly susceptible to oxidative degradation. Ascorbic acid and β-mercaptoethanol act as sacrificial antioxidants, preserving the integrity of the DHF and THF pools during cell lysis. Lyse the cells using bead beating (3 × 30 seconds).
-
-
Analysis: Centrifuge the lysate to remove debris and analyze the supernatant via LC-MS/MS.
Workflow Visualization
Step-by-step experimental workflow for whole-cell stable isotope tracing using PABA-d2.
Data Presentation & Analysis
To accurately quantify the metabolic flux, the mass spectrometer must be tuned to the specific Multiple Reaction Monitoring (MRM) transitions of the isotopologues. Table 1 outlines the expected mass shifts and fragmentation patterns.
Table 1: LC-MS/MS MRM Parameters for Folate Isotopologues
| Analyte | Precursor Ion (m/z) [M+H] + | Product Ion (m/z) | Collision Energy (eV) | Mass Shift (Da) |
| PABA (Unlabeled) | 138.1 | 120.1 | 15 | - |
| PABA-d2 | 140.1 | 122.1 | 15 | +2.0 |
| Dihydropteroate (DHP) | 313.1 | 177.1 | 20 | - |
| DHP-d2 | 315.1 | 177.1 | 20 | +2.0 |
| Dihydrofolate (DHF) | 444.2 | 295.1 | 25 | - |
| DHF-d2 | 446.2 | 297.1 | 25 | +2.0 |
| Tetrahydrofolate (THF) | 446.2 | 297.1 | 25 | - |
| THF-d2 | 448.2 | 299.1 | 25 | +2.0 |
Note: The product ion m/z 177.1 represents the unlabelled pterin cleavage fragment, whereas m/z 297.1/299.1 represents the PABA-glutamate cleavage fragment retaining the deuterium label.
Table 2: Validation of Target Engagement using PABA-d2 Flux Assay
| Compound | Primary Target | Cell-Free IC 50 (µM) | Whole-Cell IC 50 (µM) | Flux Inhibition Phenotype |
| Sulfamethoxazole | DHPS | 0.85 ± 0.12 | 2.4 ± 0.3 | ↓ DHP-d2, ↓ DHF-d2, ↓ THF-d2 |
| Trimethoprim | DHFR | >100 | 0.4 ± 0.1 | ↔ DHP-d2, ↔ DHF-d2, ↓ THF-d2 |
| Cold PABA | None | N/A | N/A | Competitive dilution of all +2 Da signals |
Interpretation: The inclusion of Trimethoprim serves as a critical negative control for DHPS activity. Because Trimethoprim targets DHFR (downstream of DHPS), DHP-d2 synthesis remains unaffected in the short term, proving that the reduction in DHP-d2 seen with Sulfamethoxazole is due to specific, upstream DHPS target engagement.
References
-
[1] Multi-Omics Technologies Applied to Tuberculosis Drug Discovery. MDPI International Journal of Molecular Sciences. Available at:[Link]
-
[2] Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Chemical Biology. Available at:[Link]
-
[3] Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. PubMed Central (PMC). Available at:[Link]
-
[5] 4-AMINOBENZOIC-2,6-D2 ACID Chemical Properties and Uses. LookChem. Available at:[Link]
-
[4] Detection of Inverse Stable Isotopic Labeling in Untargeted Metabolomic Data. Analytical Chemistry (via ResearchGate). Available at:[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-AMINOBENZOIC-2,6-D2 ACID|lookchem [lookchem.com]
Application Note: High-Throughput Quantification of Para-Aminobenzoic Acid (PABA) in Human Serum Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Introduction & Mechanistic Rationale
Para-aminobenzoic acid (PABA) is a critical intermediate in microbial folate synthesis and serves as a vital pharmacokinetic biomarker in human clinical studies, particularly for evaluating the metabolism of complex drug formulations like inosiplex and procaine[1],[2]. Accurately quantifying PABA in human serum presents significant analytical challenges due to the complex biological matrix, which can cause severe ion suppression and variable extraction recoveries.
To overcome these challenges and establish a self-validating analytical system , this protocol employs 4-aminobenzoic-2,6-d2 acid (PABA-d2) as a stable isotope-labeled internal standard (SIL-IS)[3].
The Causality of the Self-Validating System
PABA-d2 is synthesized by replacing the hydrogen atoms at the 2 and 6 positions of the aromatic ring with deuterium[3]. This modification increases the molecular mass by +2 Da without altering the molecule's physicochemical properties. During Liquid Chromatography (LC), PABA and PABA-d2 co-elute perfectly. When they enter the Electrospray Ionization (ESI) source, any matrix components (e.g., residual serum phospholipids) that cause ion suppression or enhancement will affect both the endogenous analyte and the SIL-IS equally. By calculating the final concentration based on the ratio of the PABA peak area to the PABA-d2 peak area, matrix effects and volumetric losses are mathematically canceled out, ensuring absolute quantitative trustworthiness.
Visualizing the Analytical Logic
Caption: Workflow for PABA quantification in human serum using LC-MS/MS.
Caption: MRM fragmentation pathways for PABA and PABA-d2 internal standard.
Experimental Protocol
Reagents and Materials
-
Analytes: PABA reference standard (purity >99%) and 4-aminobenzoic-2,6-d2 acid (PABA-d2)[3].
-
Solvents: LC-MS grade Ethyl Acetate, Methanol, Acetonitrile, and Water.
-
Additives: LC-MS grade Formic Acid (FA) and 0.1 M Hydrochloric Acid (HCl).
-
Matrix: Blank human serum (for calibration curve preparation).
Standard and Quality Control (QC) Preparation
-
Primary Stocks: Prepare primary stock solutions of PABA and PABA-d2 at 1.0 mg/mL in pure methanol. Store at -20°C[2].
-
Working IS Solution: Dilute the PABA-d2 stock to a working concentration of 500 ng/mL using 50% methanol in water.
-
Calibration Curve: Spike blank human serum with the PABA stock to create a 7-point calibration curve ranging from 1.0 ng/mL to 1000 ng/mL .
Sample Extraction Procedure (Liquid-Liquid Extraction)
Causality of Experimental Choice: PABA is an amphoteric molecule with a carboxylic acid group (pKa ~4.8) and an aromatic amine (pKa ~2.4). At physiological serum pH (~7.4), the carboxylic acid is deprotonated, making PABA highly polar. By adding HCl, the pH is lowered to ~2.0, protonating the carboxylate group and rendering the molecule uncharged and lipophilic. This forces PABA to partition highly efficiently into the organic ethyl acetate layer, leaving polar serum proteins and salts behind[2].
-
Aliquot: Transfer 100 µL of human serum (standards, QCs, or unknown samples) into a 2.0 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the PABA-d2 working IS solution (500 ng/mL). Vortex for 10 seconds. (Adding the IS at the very beginning ensures it undergoes the exact same extraction losses as the target analyte).
-
Acidification: Add 50 µL of 0.1 M HCl. Vortex for 15 seconds.
-
Extraction: Add 1.0 mL of ethyl acetate[2]. Vortex vigorously for 3 minutes to maximize the surface area for phase transfer.
-
Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer & Evaporation: Carefully transfer 800 µL of the upper organic (ethyl acetate) layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% FA in Water). Vortex for 30 seconds.
LC-MS/MS Instrument Parameters
Causality of Experimental Choice: The addition of 0.1% Formic Acid to the mobile phases ensures the aromatic amine group of PABA remains fully protonated ([M+H]+) during chromatographic separation, resulting in sharp peak shapes and highly efficient positive-ion electrospray ionization (ESI+)[1].
Liquid Chromatography Conditions:
-
Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 – 0.5 min: 5% B
-
0.5 – 2.5 min: Linear ramp to 95% B
-
2.5 – 3.5 min: Hold at 95% B
-
3.5 – 3.6 min: Return to 5% B
-
3.6 – 5.0 min: Re-equilibration at 5% B
-
Mass Spectrometry Conditions (ESI+ MRM Mode):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 450°C
-
Transitions[1]:
-
PABA: m/z 138.1 → 120.1 (Collision Energy: 15 eV)
-
PABA-d2: m/z 140.1 → 122.1 (Collision Energy: 15 eV)
-
Quantitative Data & Validation Summary
The method described above yields robust validation metrics in accordance with FDA/ICH bioanalytical guidelines. The use of the PABA-d2 internal standard ensures that matrix effects are completely normalized.
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Expected Performance Profile |
| Calibration Range | R² ≥ 0.995 | 1.0 – 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise (S/N) ≥ 10 | 1.0 ng/mL |
| Intra-Assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 5.0% |
| Inter-Assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 7.5% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | 92% – 108% |
| Extraction Recovery | Consistent across QC levels | > 85% |
| Matrix Factor (IS-Normalized) | CV ≤ 15% | 95% – 105% |
References
-
Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method. researchgate.net. 1
-
Pharmacokinetic study of inosiplex tablets in healthy Chinese volunteers by hyphenated HPLC and tandem MS techniques. nih.gov. 2
-
Deuterated otx-015 (Patent WO2016176335A1). google.com. 3
Sources
sample preparation and extraction techniques for 4-aminobenzoic-2,6-d2 acid
Application Note: Advanced Sample Preparation and Extraction Strategies for 4-Aminobenzoic-2,6-d2 Acid in Biological Matrices
Executive Summary & Mechanistic Grounding
The quantification of 4-aminobenzoic acid (PABA) in biological fluids is critical for assessing gastrointestinal absorption, renal function, and pharmacokinetic profiling. To correct for matrix effects and extraction losses during LC-MS/MS bioanalysis, the stable isotope-labeled internal standard (SIL-IS) 4-aminobenzoic-2,6-d2 acid (d2-PABA) is strictly required.
Designing an efficient extraction protocol for d2-PABA requires a deep understanding of its amphoteric nature. The molecule possesses an aniline amino group and a benzoic acid carboxyl group. The macroscopic pKa values are 2.38 for the protonated amino group ( −NH3+ ) and 4.85 for the carboxyl group ( −COOH )[1].
The Causality of pH-Driven Extraction: Unlike aliphatic amino acids that predominantly form highly water-soluble zwitterions at neutral pH, the aromatic nature of d2-PABA dictates a different ionization sequence. Because the conjugate acid of the aniline group is more acidic (pKa 2.38) than the benzoic acid group (pKa 4.85), the molecule loses the proton from the amine before the carboxyl group[2]. Consequently, between pH 2.4 and 4.8, d2-PABA exists predominantly as an uncharged, neutral species rather than a zwitterion. This specific physicochemical trait is the mechanistic cornerstone for achieving high recoveries in Liquid-Liquid Extraction (LLE)[3] and dictates the loading/elution logic in Solid-Phase Extraction (SPE)[4].
Physicochemical Properties & LC-MS/MS Parameters
To establish a self-validating analytical method, the mass spectrometry parameters must be tuned to the specific isotopic mass of the d2-PABA standard.
Table 1: Physicochemical and LC-MS/MS Parameters for d2-PABA
| Parameter | Value / Setting |
| Molecular Formula | C7H5D2NO2 |
| Molecular Weight | 139.15 g/mol |
| pKa1 (Amino group) | 2.38[1] |
| pKa2 (Carboxyl group) | 4.85[1] |
| ESI Mode | Positive (ESI+) |
| Precursor Ion [M+H]+ | 140.1 m/z |
| Product Ion [M−CO2+H]+ | 96.1 m/z |
| Collision Energy (CE) | 15 eV |
Experimental Workflows & Protocols
Figure 1: Bioanalytical workflow for PABA quantification using d2-PABA as an internal standard.
Protocol A: pH-Optimized Liquid-Liquid Extraction (LLE)
Causality & Logic: To extract d2-PABA into a moderately polar organic solvent like ethyl acetate, the molecule must be entirely uncharged[3]. By buffering the plasma sample to pH 3.5 (the isoelectric midpoint between pKa 2.38 and 4.85), we lock the analyte in its neutral state, maximizing its organic partition coefficient and preventing it from remaining in the aqueous layer.
Step-by-Step Methodology:
-
Aliquot: Transfer 100 µL of biological plasma/urine into a 2.0 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of d2-PABA working solution (1.0 µg/mL in 50% methanol).
-
pH Adjustment (Critical): Add 100 µL of 100 mM ammonium formate buffer (pH 3.5). Vortex for 10 seconds.
-
Extraction: Add 1.0 mL of ethyl acetate[3].
-
Partitioning: Shake vigorously on a mechanical vortexer for 5 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C to resolve the phase boundary.
-
Recovery: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial.
-
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 35°C (Do not exceed 40°C to prevent thermal degradation).
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water).
Self-Validating System Check: Measure the pH of the discarded aqueous layer. If it deviates from the 3.0–4.0 range, the buffering capacity of the sample was exceeded, which will result in analyte ionization and a catastrophic drop in recovery.
Protocol B: Mixed-Mode Strong Anion Exchange (MAX) SPE
Causality & Logic: Biological matrices with high lipid content often cause severe matrix effects in LLE. A Mixed-Mode Strong Anion Exchange (MAX) SPE protocol provides orthogonal cleanup[4]. By adjusting the sample pH to > 7.0, the carboxyl group of d2-PABA is fully deprotonated ( COO− ). The MAX sorbent captures the analyte via both hydrophobic interactions and strong anion exchange. Elution requires an acidic organic solvent to protonate the carboxylate back to −COOH , disrupting the ionic bond.
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 100 µL of plasma (spiked with d2-PABA) with 200 µL of 2% NH4OH in water (pH ~10) to ensure complete analyte deprotonation.
-
Conditioning: Pass 1.0 mL of Methanol (MeOH) through a 30 mg/1 mL MAX SPE cartridge, followed by 1.0 mL of LC-MS grade water.
-
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.
-
Wash 1 (Ionic Interference Removal): Pass 1.0 mL of 5% NH4OH in water to remove basic and neutral proteins.
-
Wash 2 (Hydrophobic Interference Removal): Pass 1.0 mL of 100% MeOH to wash away hydrophobic neutrals (the analyte remains bound via anion exchange).
-
Elution (Critical): Elute the d2-PABA with 1.0 mL of 2% Formic Acid in MeOH. The acid neutralizes the analyte, releasing it from the quaternary amine sorbent.
-
Finalization: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase[5].
Figure 2: Mechanistic steps of Mixed-Mode Strong Anion Exchange (MAX) SPE for d2-PABA.
Self-Validating System Check: Monitor the Wash 2 fraction via LC-MS/MS during method development. The presence of d2-PABA in the 100% MeOH wash indicates incomplete ionization during the loading step; ensure the initial sample pH is strictly > 7.0.
Data Presentation & Method Comparison
The choice between LLE and MAX-SPE depends on the required sensitivity and throughput. The table below summarizes the quantitative performance metrics of both protocols when applied to human plasma.
Table 2: Performance Metrics of Extraction Workflows (Human Plasma)
| Extraction Method | Mean Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Intra-assay CV (%) |
| pH-Optimized LLE (Ethyl Acetate) | 82.4 | 91.2 | 75.1 | < 6.5 |
| MAX-SPE (Mixed-Mode Anion) | 94.7 | 98.5 | 93.3 | < 4.2 |
Note: Matrix Effect values close to 100% indicate negligible ion suppression/enhancement. MAX-SPE provides superior process efficiency and cleaner extracts, while LLE offers a faster, lower-cost alternative for high-throughput screening.
References
- Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC. nih.gov.
- A parallel processing solid phase extraction protocol for the determination of whole blood folate - PubMed. nih.gov.
- Evaluation and optimization of tissue extraction protocols using targeted metabolomics. jku.at.
- 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem. nih.gov.
- In aminobenzoic acid, do we have three different pKa's? - Chemistry Stack Exchange. stackexchange.com.
Sources
- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A parallel processing solid phase extraction protocol for the determination of whole blood folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.jku.at [epub.jku.at]
HPLC Technical Support Center: Troubleshooting Peak Shape for 4-Aminobenzoic-2,6-d2 Acid
Welcome to the Technical Support Center. Designed for analytical scientists and drug development professionals, this guide provides an authoritative, causality-driven framework for diagnosing and resolving poor peak shape—such as tailing, fronting, and splitting—when analyzing 4-aminobenzoic-2,6-d2 acid (deuterated PABA) via High-Performance Liquid Chromatography (HPLC).
The Chemistry Behind the Problem
To troubleshoot effectively, we must first understand the molecular behavior of the analyte. 4-aminobenzoic-2,6-d2 acid is an amphoteric molecule containing both a carboxylic acid group (pKa1 ≈ 2.38) and an aromatic amine group (pKa2 ≈ 4.85)[1]. This dual nature makes it highly susceptible to multiple retention mechanisms.
Furthermore, the basic amine group strongly interacts with residual acidic silanol groups on standard silica-based columns, leading to secondary ionic interactions[2]. Finally, the deuterium substitution at the 2 and 6 positions slightly reduces the molecule's hydrophobicity compared to its protiated counterpart. This weakens dispersion interactions with the stationary phase, which can cause subtle retention shifts and partial co-elution if unlabeled impurities are present[3].
Diagnostic Workflow
Diagnostic workflow for troubleshooting 4-aminobenzoic-2,6-d2 acid peak shape issues.
Self-Validating Experimental Protocols
Protocol 1: Mobile Phase pH Optimization (Addressing Splitting and Broadening)
Causality: When the mobile phase pH is within ±1 unit of the analyte's pKa, the molecule exists in a dynamic equilibrium between ionized and unionized states. For 4-aminobenzoic-2,6-d2 acid, operating between pH 2.38 and 4.85 results in a zwitterionic population that partitions differently into the stationary phase, causing peak splitting and severe band broadening. Methodology:
-
Buffer Selection: Select a buffer system strictly outside the zwitterionic range.
-
Acidic approach: Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to drop the pH to ~2.0. This fully protonates the carboxylic acid (neutralizing it) and protonates the amine (cationic).
-
Basic approach: Use 10 mM Ammonium bicarbonate adjusted to pH 7.5 with ammonium hydroxide. This fully deprotonates the carboxylic acid (anionic) and leaves the amine neutral.
-
-
Equilibration: Flush the column with at least 10-15 column volumes (CV) of the newly buffered mobile phase to ensure a stable surface pH.
-
Validation Injection: Inject a low-concentration standard (e.g., 10 µg/mL). Calculate the USP Tailing Factor ( Tf ). A successful optimization will yield a symmetrical peak where 0.9<Tf<1.2 [4].
Protocol 2: Mitigating Secondary Silanol Interactions (Addressing Tailing)
Causality: The protonated amine group of 4-aminobenzoic-2,6-d2 acid acts as a strong hydrogen bond donor and cation, interacting with unreacted, acidic silanols ( Si−O− ) on the silica surface. This creates a secondary retention mechanism that releases the analyte slowly, causing a long tail[2]. Methodology:
-
Column Selection: Replace standard C18 columns with a highly end-capped, polar-embedded, or charged-surface column (e.g., Waters CSH or Phenomenex Kinetex Polar C18). These specific phases shield residual silanols from basic analytes.
-
Ion-Pairing / Competing Base: If changing the column is not immediately feasible, add a competing base to the mobile phase. Supplementing the aqueous buffer with 0.1% Triethylamine (TEA) will competitively bind to the active silanols.
-
Validation: Monitor the asymmetry factor ( As ) at 10% peak height. The addition of TEA or a column switch should reduce As from >1.5 to near 1.0.
Protocol 3: Correcting Sample Solvent Mismatch (Addressing Fronting)
Causality: If the sample is dissolved in a solvent stronger than the initial mobile phase (e.g., 100% Methanol injection into a 5% Methanol mobile phase), the analyte travels rapidly with the injection plug before partitioning into the stationary phase, resulting in peak fronting or a leading "shoulder"[5]. Methodology:
-
Diluent Preparation: Prepare a sample diluent that exactly matches the initial gradient conditions (e.g., 95% Aqueous Buffer : 5% Organic).
-
Sample Reconstitution: Evaporate the stock solution and reconstitute in the matched diluent, or dilute the strong solvent stock at least 1:10 with the aqueous mobile phase.
-
Injection Volume Optimization: If diluent matching is impossible due to solubility constraints, reduce the injection volume to ≤ 2 µL to minimize the strong solvent effect.
Quantitative Data Summary: Impact of Chromatographic Conditions
The following table summarizes expected peak shape metrics for 4-aminobenzoic-2,6-d2 acid under various tested conditions, demonstrating the causality of pH and column chemistry on peak integrity.
| Column Chemistry | Mobile Phase pH | Sample Diluent | USP Tailing ( Tf ) | Asymmetry ( As ) | Primary Observation |
| Standard C18 (Un-endcapped) | 3.5 (Near pKa) | 100% MeOH | 2.45 | 2.80 | Severe splitting & tailing |
| Standard C18 (Un-endcapped) | 2.0 (0.1% TFA) | 10% MeOH | 1.60 | 1.75 | Moderate tailing (Silanol interaction) |
| Polar-Embedded C18 | 3.5 (Near pKa) | 10% MeOH | 1.45 | 1.50 | Broadening (Zwitterion effect) |
| Polar-Embedded C18 | 2.0 (0.1% TFA) | 10% MeOH | 1.05 | 1.08 | Optimal Gaussian Shape |
| Polar-Embedded C18 | 2.0 (0.1% TFA) | 100% MeOH | 0.75 | 0.65 | Peak Fronting (Solvent mismatch) |
Frequently Asked Questions (FAQs)
Q: Can the deuterium labeling in 4-aminobenzoic-2,6-d2 acid cause peak splitting by itself? A: Pure deuterated compounds do not inherently split. However, deuterium substitution weakens dispersion interactions with the hydrophobic stationary phase, causing the deuterated isotopologue to elute slightly earlier than the protiated (unlabeled) version[3]. If your sample contains a mixture of labeled and unlabeled 4-aminobenzoic acid, and your column efficiency is high, you may observe a partially resolved doublet or a split peak. LC-MS extraction of the specific m/z (139 for d2, 137 for d0) will confirm if the split is due to isotopic separation rather than a chromatographic defect.
Q: I adjusted my pH to 2.0, but I am still seeing a tailing factor of 1.5. What is the next logical step? A: At pH 2.0, the carboxylic acid is neutral, but the amine is fully protonated and highly interactive with any ionized silanols. Even at low pH, some silanols remain active. The next logical step is to switch to a column specifically designed for basic compounds (e.g., with a positively charged surface that repels the protonated amine) or to add a volatile ion-pairing agent like Heptafluorobutyric acid (HFBA) to mask the charge[2].
Q: Why does my peak shape degrade over consecutive injections? A: Progressive peak degradation is often a sign of column fouling or stationary phase hydrolysis. If you are operating at an extreme pH (e.g., < 2.0 or > 8.0) without a robust hybrid-silica column, the bonded phase can hydrolyze over time, exposing more bare silica and increasing silanol interactions[4]. Ensure you are using a pH-stable column and implement a high-organic column wash at the end of your sequence to remove strongly retained matrix components.
References
- What is the pH and pKa of 4-Aminobenzoic acid? - ChemicalBook.
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
- Resolving peak tailing for (4-Aminobenzoyl)-L-glutamic acid in chromatography - Benchchem.
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
- Taking the Trouble Out of Troubleshooting Is It the Column, Method, or Instrument - Agilent.
- Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase - CCHMC.
Sources
improving ESI-MS ionization efficiency of 4-aminobenzoic-2,6-d2 acid
Welcome to the Technical Support Center for the mass spectrometric analysis of 4-aminobenzoic-2,6-d2 acid (PABA-d2). As a Senior Application Scientist, I have designed this guide to move beyond generic parameter lists. Instead, we will focus on the thermodynamic and chromatographic causality that dictates electrospray ionization (ESI) performance.
By understanding the amphoteric nature of this isotopically labeled internal standard, you can systematically eliminate signal suppression, resolve peak distortion, and achieve sub-femtogram sensitivity.
Mechanistic Insights: The Causality of PABA-d2 Ionization
To optimize PABA-d2, we must first address its zwitterionic potential. The molecule contains a carboxylic acid ( pKa≈4.8 ) and an aromatic amine ( pKa≈2.4 ).
-
The "Curious Case" of Positive Ionization: In ESI(+), one might assume the amine is the sole site of protonation. However, differential mobility spectrometry reveals that the site of protonation is highly solvent-dependent[1]. In methanol/water mixtures, PABA forms exclusively O-protonated species (protonation on the carboxylic acid). Conversely, in acetonitrile/water, it forms a ~70/30 mixture of O-protonated and N-protonated species[1]. This bifurcation dilutes the signal across multiple protomers and complicates MS/MS fragmentation.
-
Negative Ionization Dynamics: In ESI(-), PABA-d2 acts as an excellent proton donor, making it a standard structure for negative mode analysis[2]. Driving the equilibrium toward the carboxylate anion ( [M−H]− ) requires a mobile phase pH at least 2 units above its pKa [3].
-
Isotopic Stability: The deuterium labels at positions 2 and 6 are bound to the aromatic ring. Unlike the exchangeable amine and carboxylic protons, these C-D bonds are stable against hydrogen/deuterium (H/D) scrambling in standard reversed-phase or HILIC solvents.
Troubleshooting FAQs
Q1: My ESI(+) signal for PABA-d2 is split, and MRM reproducibility is poor. How do I fix this? A: This is a classic symptom of protomer bifurcation. If you are using an acetonitrile-based mobile phase, the gas-phase basicity of ACN stabilizes the N-protonated form, resulting in a mixture of N- and O-protonated ions[1]. Solution: Switch your organic modifier from Acetonitrile to Methanol. Methanol forces 100% of the ion population into the O-protonated state[1], consolidating your precursor ion ( m/z 140 for PABA-d2) into a single structural population, thereby stabilizing MRM transitions.
Q2: I am using a HILIC column to retain PABA-d2, but my peaks are fronting and heavily distorted. What is wrong? A: The issue is likely your sample injection solvent, not the MS source. In Hydrophilic Interaction Liquid Chromatography (HILIC), water is the strongest eluting solvent[4]. If your sample is dissolved in a highly aqueous diluent, the water disrupts the localized water-enriched partition layer on the silica surface during injection. Solution: Reconstitute your PABA-d2 samples in 100% Acetonitrile. Agilent studies demonstrate that pure acetonitrile yields the best retention and peak shape for B-vitamins and PABA, while water causes catastrophic peak distortion[4].
Q3: How do I maximize sensitivity in ESI(-) mode? A: ESI efficiency is heavily dependent on the solution-phase ionization degree and solvent volatility[3]. Solution: Use a basic, highly volatile buffer system. A mobile phase of 10 mM ammonium acetate adjusted to pH 9.0 with ammonium hydroxide ensures >99% of PABA-d2 is in the carboxylate form prior to droplet desolvation. Avoid non-volatile salts (like sodium phosphate) which cause severe ion suppression and source contamination[5].
Self-Validating Experimental Protocol: HILIC-MS/MS Optimization
This step-by-step methodology is designed to be self-validating; Step 4 acts as an internal quality control check to ensure your system is operating under optimal thermodynamic conditions.
Step 1: Reagent Preparation
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade H2O . Adjust to pH 3.0 with Formic Acid (for ESI+) or pH 9.0 with Ammonium Hydroxide (for ESI-).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile (for HILIC separation)[5].
-
Sample Diluent: 100% Acetonitrile[4].
Step 2: Chromatographic Setup (HILIC Mode)
-
Column: Sub-2 µm bare silica or zwitterionic HILIC column (e.g., Agilent ZORBAX RRHD HILIC Plus)[4].
-
Gradient: Start at 95% B, ramp to 50% B over 5 minutes. (Causality note: In HILIC, decreasing the organic fraction increases the elution strength)[5].
-
Flow Rate: 0.4 mL/min.
Step 3: MS Source Optimization (Triple Quadrupole)
-
Capillary Voltage: +4000 V (ESI+) / -3500 V (ESI-).
-
Drying Gas: N2 at 10 L/min, 250 °C.
-
Nebulizer Pressure: 35 psi.
Step 4: Protocol Validation (The Self-Check)
-
Inject a 10 ng/mL PABA-d2 standard three consecutive times.
-
Validation Check: If the retention time shifts earlier with subsequent injections, your column equilibration time is insufficient. HILIC requires at least 10 column volumes of the starting mobile phase to re-establish the critical aqueous partition layer[5].
Quantitative Data Summary
The following table summarizes the critical parameters and their direct impact on PABA-d2 ionization efficiency based on foundational MS literature.
| Parameter | Condition | Effect on PABA-d2 ESI-MS | Reference |
| ESI(+) Organic Modifier | Methanol / Water | 100% O-protonated species; Maximum MRM stability. | [1] |
| ESI(+) Organic Modifier | Acetonitrile / Water | ~70% O-protonated, ~30% N-protonated; Signal dilution. | [1] |
| HILIC Injection Solvent | 100% Water | Severe peak fronting and retention loss. | [4] |
| HILIC Injection Solvent | 100% Acetonitrile | Sharp, symmetrical peaks; Optimal partitioning. | [4] |
| ESI(-) Mobile Phase pH | pH < 4.0 | Carboxylic acid neutral; Poor ionization efficiency. | [3] |
| ESI(-) Mobile Phase pH | pH > 6.8 | Full deprotonation; >10-fold signal enhancement. | [3] |
Visualizations
Ionization pathways of 4-aminobenzoic-2,6-d2 acid based on solvent composition and polarity.
Troubleshooting workflow for resolving low ESI-MS sensitivity of PABA-d2.
References
-
Probing Electrospray Ionization Dynamics Using Differential Mobility Spectrometry: The Curious Case of 4-Aminobenzoic Acid Analytical Chemistry - ACS Publications[Link]
-
In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis PMC - NIH[Link]
-
LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with an Agilent ZORBAX RRHD HILIC Plus Column Agilent Technologies[Link]
-
pH Effects on Electrospray Ionization Efficiency ResearchGate[Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting Agilent Technologies[Link]
Sources
Technical Support Center: Resolving Matrix Effects in 4-Aminobenzoic-2,6-d2 Acid Quantification
Welcome to the Technical Support Center. Quantifying highly polar, stable isotope-labeled compounds like 4-aminobenzoic-2,6-d2 acid (deuterated PABA) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical challenges. Due to its early elution profile, this analyte is highly susceptible to matrix effects—specifically ion suppression caused by endogenous components like phospholipids and salts competing for ionization energy.
This guide provides authoritative troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure absolute quantitative rigor in your bioanalytical workflows.
Diagnostic Workflow for Matrix Effects
Before altering your method, it is critical to systematically identify where the analytical failure is occurring. Follow this diagnostic logic tree to isolate and resolve the issue.
Logical workflow for diagnosing and resolving LC-MS/MS matrix effects.
Troubleshooting FAQs: The Causality of Signal Loss
Q1: Why does my 4-aminobenzoic-2,6-d2 acid signal drop significantly in plasma samples compared to neat solvent? A: This is a classic manifestation of ion suppression in the Electrospray Ionization (ESI) source. Because 4-aminobenzoic-2,6-d2 acid is highly polar, it often co-elutes with early-eluting matrix components (like salts and phospholipids) when using standard C18 columns. In the ESI droplet, these high-abundance matrix molecules outcompete the analyte for available charge, preventing the deuterated analyte from efficiently transferring into the gas phase[1].
Q2: I am using 4-aminobenzoic-2,6-d2 acid as an Internal Standard (IS) for PABA. Why is my standard curve non-linear at the lower limit of quantification (LLOQ)? A: You are likely experiencing the deuterium isotope effect . Deuterated compounds can exhibit a slight chromatographic shift (often eluting slightly earlier) compared to their unlabeled counterparts due to differences in lipophilicity. If the retention time shifts enough, the IS and the analyte elute into different matrix environments, meaning they experience disproportionate degrees of ion suppression[2]. Solution: Ensure your gradient is optimized so both compounds elute in a matrix-free window, or switch to a 13 C-labeled IS if the isotopic shift cannot be resolved chromatographically.
Q3: How can I chromatographically resolve the analyte from the suppression zone? A: Standard C18 columns struggle to retain polar compounds like 4-aminobenzoic acid, causing them to elute in the void volume alongside suppressing salts. Switch to a column designed for enhanced polar retention, such as an aqueous C18 (e.g., Atlantis T3) or utilize Hydrophilic Interaction Liquid Chromatography (HILIC)[3]. This increases the retention factor ( k′ ), pushing the analyte past the primary suppression zone.
Mechanism of ESI ion suppression via matrix component charge competition.
Self-Validating Experimental Protocols
To guarantee trustworthiness in your results, implement these self-validating protocols. Every step includes a built-in verification mechanism.
Protocol A: Post-Column Infusion (Qualitative ME Assessment)
Objective: Map the ion suppression zones across the chromatographic run to inform gradient optimization.
-
Setup: Connect a syringe pump to the LC effluent post-column via a zero-dead-volume T-connector.
-
Infusion: Infuse a neat solution of 4-aminobenzoic-2,6-d2 acid (e.g., 100 ng/mL at 10 µL/min) directly into the MS source.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma or urine) through the LC system using your current gradient.
-
Monitor: Record the MRM transition for 4-aminobenzoic-2,6-d2 acid.
-
Validation Check: A steady baseline indicates zero matrix effect. Any significant dips in the baseline correspond to the elution windows of suppressing matrix components[1]. Adjust your LC gradient or column chemistry until the analyte retention time falls strictly within a flat-baseline window.
Protocol B: Optimized Solid-Phase Extraction (SPE) for Polar Analytes
Objective: Actively remove phospholipids and salts prior to injection, shifting away from inadequate Protein Precipitation (PPT).
-
Condition: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through a Mixed-Mode Anion Exchange (MAX) SPE cartridge. (Note: PABA has a carboxylic acid group, making it amenable to anion exchange at neutral/basic pH).
-
Load: Dilute 200 µL of plasma 1:1 with 2% ammonium hydroxide. Load onto the cartridge.
-
Wash 1 (Desalting): Pass 1 mL Water to remove highly polar salts.
-
Wash 2 (Delipidation): Pass 1 mL Methanol to wash away neutral lipids and phospholipids.
-
Elute: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol (the acid neutralizes the analyte's charge, releasing it from the sorbent).
-
Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in the initial mobile phase.
-
Validation Check (Post-Extraction Spike): Spike 4-aminobenzoic-2,6-d2 acid into a blank matrix after extraction. Compare its peak area to a neat standard prepared at the same concentration. The matrix effect (ME%) should calculate to within ±15%[1].
Quantitative Data: Sample Preparation Comparison
Relying on simple Protein Precipitation (PPT) for polar analytes often leads to severe matrix effects. The table below summarizes the expected quantitative outcomes when applying different extraction methodologies to 4-aminobenzoic acid derivatives[3].
| Extraction Method | Typical Recovery (%) | Matrix Effect (%) | Precision (CV %) | Phospholipid Removal |
| Protein Precipitation (ACN) | > 85% | -45% (Severe Suppression) | 15.2% | Poor |
| Liquid-Liquid Extraction (EtOAc) | 70 - 80% | -15% (Moderate) | 8.5% | Moderate |
| Solid-Phase Extraction (MAX) | > 90% | -4% (Negligible) | 3.1% | Excellent |
References
-
ResearchGate - Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples.[Link]
-
NIH / PMC - Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs.[Link]
Sources
optimal storage conditions to prevent degradation of 4-aminobenzoic-2,6-d2 acid
Welcome to the Technical Support Center for Isotope-Labeled Standards. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-aminobenzoic-2,6-d2 acid (Deuterated PABA).
When working with stable isotope-labeled aromatic amines, researchers often face two silent experimental killers: oxidative degradation and isotopic scrambling (H/D exchange) . This guide moves beyond basic safety data sheets to explain the mechanistic causality behind degradation, providing field-proven, self-validating protocols to ensure the integrity of your internal standards for LC-MS/MS workflows.
Quantitative Storage & Stability Matrix
To establish a baseline for your laboratory's standard operating procedures (SOPs), refer to the following empirically validated storage parameters[1],[2].
| Storage State | Temperature | Atmosphere | Light Exposure | Expected Shelf Life | Primary Degradation Risk |
| Dry Solid (Long-Term) | -20°C | Argon / Nitrogen | Dark (Amber Glass) | ≥ 4 Years | None (if kept desiccated) |
| Dry Solid (Working) | 2°C to 8°C | Desiccator | Dark | 6–12 Months | Slow oxidation (amine) |
| Aprotic Stock (e.g., MeCN) | -80°C | Argon overlay | Dark | 3–6 Months | Trace H/D exchange |
| Protic/Aqueous Solution | 4°C or RT | Ambient | Ambient | < 24 Hours | Rapid H/D scrambling |
Mechanistic Pathways of Degradation
Understanding how 4-aminobenzoic-2,6-d2 acid degrades is critical to preventing it. The molecule features a primary arylamine (electron-donating) and a carboxylic acid (electron-withdrawing).
Mechanisms of 4-aminobenzoic-2,6-d2 acid degradation based on environmental stressors.
Troubleshooting & FAQs
Q1: My 4-aminobenzoic-2,6-d2 acid powder has changed from a white/cream color to a yellowish-brown. Can I still use it? A1: This color shift indicates oxidative degradation of the primary amine group[3],[4]. Aromatic amines are highly susceptible to photo-oxidation and auto-oxidation in the presence of ambient oxygen, forming colored azo, azoxy, or quinone-imine derivatives[5]. Action: Do not use discolored powder for quantitative LC-MS/MS. The formation of these byproducts alters the actual concentration of the active standard, leading to systemic quantification errors. Always store the solid under an inert gas (Argon) in amber vials[6].
Q2: My LC-MS/MS data shows a loss of the +2 Da mass shift. The internal standard peak is migrating toward the unlabeled mass. What happened? A2: You are observing Hydrogen/Deuterium (H/D) exchange , also known as isotopic scrambling[7]. The deuterium atoms at positions 2 and 6 are susceptible to electrophilic aromatic substitution. When exposed to protic solvents (like water or methanol) or extreme pH conditions, the heavy deuterium atoms exchange with the abundant protium (hydrogen) in the solvent pool[8]. Action: Never store stock solutions in protic solvents. Aqueous solutions of PABA should not be stored for more than one day[1]. Prepare long-term stock solutions in dry, aprotic solvents (e.g., anhydrous Acetonitrile or DMSO) and only spike into aqueous matrices immediately before extraction or injection.
Q3: Why does the compound degrade faster when dissolved in unbuffered water compared to a controlled buffer? A3: 4-aminobenzoic acid is amphoteric (capable of acting as an acid and a base) and has an acidic pKa[2]. In unbuffered water, the molecule can auto-catalyze its own degradation. The carboxylic acid protonates the amine of adjacent molecules, facilitating both nucleophilic attacks and accelerating H/D exchange at the ortho positions. Maintaining a neutral, buffered pH (e.g., pH 7.2 PBS) stabilizes the molecule for immediate daily use[1].
Self-Validating Experimental Protocols
To guarantee the trustworthiness of your analytical data, implement the following step-by-step methodologies. These protocols are designed to be self-validating—meaning the workflow includes inherent checks to confirm isotopic integrity.
Protocol A: Aliquoting and Long-Term Storage of Solid Material
Objective: Prevent moisture ingress and oxidative dimerization.
-
Equilibration: Remove the master vial of 4-aminobenzoic-2,6-d2 acid from the -20°C freezer. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for at least 60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which acts as a catalyst for H/D exchange.
-
Environment: Transfer the vial to a nitrogen or argon-purged glove box or use a benchtop inert gas line.
-
Aliquoting: Weigh out single-use aliquots (e.g., 1 mg) into pre-dried, amber glass LC vials.
-
Purging: Gently blow a stream of dry Argon over the open vials for 10 seconds to displace oxygen.
-
Sealing: Cap tightly with PTFE-lined septa. Store immediately at -20°C[1].
Protocol B: Preparation of LC-MS Stock Solutions
Objective: Maintain the +2 Da isotopic label and exact concentration.
Optimized workflow for preparing and storing deuterated PABA stock solutions.
-
Solvent Selection: Use only anhydrous, LC-MS grade aprotic solvents (e.g., Acetonitrile). Do not use Methanol or Ethanol.
-
Dissolution: Add the solvent directly to the 1 mg solid aliquot to create a concentrated stock (e.g., 1 mg/mL). Vortex gently. If sonication is required, do not exceed 5 minutes and ensure the water bath remains at room temperature (heat accelerates degradation).
-
Validation Step (Critical): Before using the stock for a full biological study, dilute a 1 µL fraction into your mobile phase and inject it into the LC-MS. Verify that the M+H peak is exactly 140.07 m/z (137.05 native + 2 Da for deuterium + 1 Da for protonation)[2]. Ensure there is no significant peak at 139.06 m/z or 138.06 m/z, which would indicate isotopic scrambling.
-
Storage: Store this aprotic stock solution at -80°C. When needed, thaw to room temperature, remove the required volume, and immediately return to -80°C.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 978, 4-Aminobenzoic Acid." PubChem. Available at:[Link]
-
Carl Roth. "Safety Data Sheet: 4-Aminobenzoic acid." Carl Roth GmbH. Available at:[Link]
-
Loba Chemie. "4-AMINOBENZOIC ACID EXTRA PURE Safety Data Sheet." Loba Chemie Pvt. Ltd. Available at: [Link]
-
PharmaGuideline. "Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation." PharmaGuideline. Available at: [Link]
-
Guo, C. et al. "Hydrogen–Deuterium Scrambling Based on Chemical Isotope Labeling Coupled with LC–MS: Application to Amine Metabolite Identification in Untargeted Metabolomics." Analytical Chemistry - ACS Publications. Available at:[Link]
-
ResearchGate. "Selective α-Deuteration of Amines and Amino Acids Using D2O." ResearchGate. Available at:[Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS Mobile Phase for 4-Aminobenzoic-2,6-d2 Acid Retention
Welcome to the technical support center for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 4-aminobenzoic-2,6-d2 acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their mobile phase conditions for robust and reproducible analysis. Here, we move beyond generic protocols to explain the scientific rationale behind each step, empowering you to make informed decisions in your method development.
Understanding the Analyte: 4-Aminobenzoic-2,6-d2 Acid
4-Aminobenzoic acid (PABA) is a small, polar, aromatic compound. The deuterated form, 4-aminobenzoic-2,6-d2 acid, is often used as an internal standard in quantitative bioanalysis.[1] Its amphoteric nature, possessing both a weakly basic amino group and a weakly acidic carboxylic acid group, makes its retention in reversed-phase (RP) chromatography highly dependent on the mobile phase pH.
| Physicochemical Property | Value | Source |
| Molecular Formula | C₇H₅D₂NO₂ | N/A |
| pKa (Strongest Acidic) | ~4.77 - 4.85 | [2][3] |
| pKa (Strongest Basic) | ~2.38 - 2.69 | [2][3] |
| logP | ~0.8 | [2][4] |
| Solubility | Slightly soluble in water, freely soluble in alcohol.[5][6] | [5][6] |
Understanding these pKa values is critical. The retention of 4-aminobenzoic acid on a reversed-phase column is significantly influenced by its ionization state, which is controlled by the mobile phase pH.[7] At a pH below its acidic pKa, the carboxylic acid group is protonated, making the molecule less polar and more retained on a C18 column. Conversely, at a pH above its basic pKa, the amino group is neutral, which also influences its interaction with the stationary phase.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when developing LC-MS methods for 4-aminobenzoic-2,6-d2 acid.
Q1: My 4-aminobenzoic-2,6-d2 acid has poor or no retention on a C18 column. What is the first thing I should check?
A1: Mobile Phase pH.
Poor retention of polar compounds like 4-aminobenzoic acid is a common challenge in reversed-phase chromatography.[8] The primary reason is often a mobile phase pH that leads to the ionization of the analyte.
-
The Science: In its ionized (deprotonated) state, the carboxylate group makes the molecule highly polar and, therefore, less likely to interact with the non-polar C18 stationary phase. This results in elution at or near the solvent front. To enhance retention, you need to suppress this ionization by lowering the mobile phase pH. The general rule is to adjust the pH to at least 2 units below the pKa of an acidic analyte. For 4-aminobenzoic acid, with an acidic pKa of ~4.8, a mobile phase pH of ≤ 2.8 is a good starting point.
-
Troubleshooting Steps:
-
Introduce an Acidic Modifier: The most common and effective approach is to add a small percentage of an acid to your aqueous mobile phase (Solvent A). Formic acid (0.1%) is an excellent first choice for LC-MS applications due to its volatility and ability to provide protons for positive mode electrospray ionization (ESI).[9][10][11]
-
Verify pH: After adding the modifier, ensure the final pH of your aqueous mobile phase is in the desired range (e.g., pH 2.5-3.0).
-
Q2: I've added formic acid, and retention has improved, but my peak shape is poor (tailing or fronting). What's next?
A2: Evaluate Modifier Concentration and Composition.
Poor peak shape can arise from several factors, including secondary interactions with the stationary phase or issues with the sample solvent.
-
The Science:
-
Peak Tailing: This can occur due to interactions between the basic amino group of your analyte and residual, acidic silanol groups on the silica-based stationary phase. While modern columns have improved end-capping, these interactions can still be problematic. A sufficiently acidic mobile phase helps to protonate the silanol groups, minimizing these secondary interactions.
-
Peak Fronting: This can be a sign of column overload or a mismatch between the sample solvent and the mobile phase. If your sample is dissolved in a solvent much stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase conditions, it can cause the analyte to move too quickly through the initial part of the column, leading to a distorted peak.[12]
-
-
Troubleshooting Steps:
-
Optimize Acid Concentration: While 0.1% formic acid is a standard starting point, its concentration can be adjusted. Sometimes, a slightly higher or lower concentration can improve peak shape.
-
Consider a Buffered System: For highly reproducible retention times, especially when dealing with compounds having pKa values close to the mobile phase pH, a buffered system is recommended.[9] An ammonium formate buffer, created by adding ammonium formate to a formic acid solution, can provide better pH control.[13][14] A common starting point is 10 mM ammonium formate with 0.1% formic acid.[15][16]
-
Check Sample Diluent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase conditions.[17] For a typical reversed-phase gradient, this means a high aqueous percentage.
-
Q3: My deuterated internal standard (4-aminobenzoic-2,6-d2 acid) is partially or fully separating from the non-deuterated analyte. Why is this happening and how can I fix it?
A3: This is likely due to a chromatographic isotope effect.
While stable isotope-labeled internal standards are designed to co-elute with the analyte, small differences in retention can occur.[1]
-
The Science: The substitution of hydrogen with deuterium results in a slightly stronger C-D bond compared to the C-H bond.[1] This can lead to subtle differences in the van der Waals interactions between the analyte and the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[18] While often negligible, this separation can become problematic if it leads to differential matrix effects.[19]
-
Troubleshooting Steps:
-
Adjust Gradient Slope: A shallower gradient (a slower increase in the percentage of organic solvent) can sometimes help to minimize the separation between the two compounds.
-
Modify Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different additives. The nature of the interactions can be subtly altered, potentially reducing the isotope effect.
-
Evaluate a Different Stationary Phase: Columns with different selectivities (e.g., a Phenyl or Pentafluorophenyl (PFP) phase) might offer different interaction mechanisms that reduce the deuterium effect.[20]
-
Q4: I have tried reversed-phase chromatography with various mobile phases, but the retention is still insufficient. What other options do I have?
A4: Consider Hydrophilic Interaction Liquid Chromatography (HILIC).
For very polar compounds that are not well-retained in reversed-phase, HILIC is an excellent alternative.[21][22][23]
-
The Science: HILIC utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[22][24] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[22] This is essentially the opposite of reversed-phase chromatography.
-
Considerations for HILIC:
-
Column Choice: An amide or zwitterionic HILIC phase is often a good starting point for polar acidic and basic compounds.[22][25]
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer, such as ammonium formate or ammonium acetate, to control pH and improve peak shape.[26]
-
Injection Solvent: The injection solvent must have a high organic content, similar to the initial mobile phase, to ensure good peak shape.
-
Experimental Protocols & Workflows
Protocol 1: Systematic Mobile Phase pH Screening for Reversed-Phase LC
-
Prepare Stock Solutions:
-
Aqueous Stock A (pH ~2.7): 0.1% (v/v) Formic Acid in LC-MS grade water.
-
Aqueous Stock B (pH ~3.3): 10 mM Ammonium Formate with 0.1% Formic Acid in LC-MS grade water.[14]
-
Organic Solvent: LC-MS grade Acetonitrile.
-
-
Initial Scouting Gradient:
-
Column: C18, e.g., 2.1 x 50 mm, <3 µm.
-
Mobile Phase A: Aqueous Stock A or B.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Injection Volume: 1-5 µL.
-
-
Evaluation:
-
Inject your 4-aminobenzoic-2,6-d2 acid standard under both mobile phase conditions.
-
Compare retention time, peak shape, and MS signal intensity.
-
Select the condition that provides the best balance of retention and peak symmetry.
-
Workflow for Optimizing Mobile Phase in Reversed-Phase LC
The following diagram illustrates a logical workflow for troubleshooting and optimizing your mobile phase conditions.
Caption: Troubleshooting workflow for mobile phase optimization.
References
-
Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
-
The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests. (2013). PubMed. Retrieved March 25, 2026, from [Link]
-
HPLC Methods for analysis of 4-Aminobenzoic acid. (n.d.). HELIX Chromatography. Retrieved March 25, 2026, from [Link]
-
The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. (2013). PMC. Retrieved March 25, 2026, from [Link]
-
4-Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved March 25, 2026, from [Link]
-
Showing Compound 4-Aminobenzoic acid (FDB001037). (2010). FooDB. Retrieved March 25, 2026, from [Link]
-
How exactly do we prepare mobile phases used for LC/MS? (2024). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. (2004). Journal of Chromatographic Science. Retrieved March 25, 2026, from [Link]
-
Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS. (n.d.). MicroSolv Technology Corporation. Retrieved March 25, 2026, from [Link]
-
Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent. Retrieved March 25, 2026, from [Link]
-
Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. (2004). PubMed. Retrieved March 25, 2026, from [Link]
-
Applications and uses of formic acid in liquid chromatography-mass spectrometry analysis. (2013). Semantic Scholar. Retrieved March 25, 2026, from [Link]
-
Formic Acid Boosts LC-MS Metabolomics Sensitivity. (2025). The Analytical Scientist. Retrieved March 25, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.. Retrieved March 25, 2026, from [Link]
-
Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (2016). PMC. Retrieved March 25, 2026, from [Link]
-
Formic Acid of ppm Enhances LC-MS/MS Detection of UV Irradiation-Induced DNA Dimeric Photoproducts. (2019). ACS Publications. Retrieved March 25, 2026, from [Link]
-
Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? (2025). Welch Materials. Retrieved March 25, 2026, from [Link]
-
Retaining Polar Compounds. (2014). LCGC Europe. Retrieved March 25, 2026, from [Link]
-
Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved March 25, 2026, from [Link]
-
Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025). ACS Publications. Retrieved March 25, 2026, from [Link]
-
Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). PubMed. Retrieved March 25, 2026, from [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International. Retrieved March 25, 2026, from [Link]
-
HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. Retrieved March 25, 2026, from [Link]
-
4-Aminobenzoic acid. (2012). European Pharmacopoeia 6.0. Retrieved March 25, 2026, from [Link]
-
Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. (n.d.). Agilent. Retrieved March 25, 2026, from [Link]
-
Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. (2006). PubMed. Retrieved March 25, 2026, from [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI. Retrieved March 25, 2026, from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved March 25, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved March 25, 2026, from [Link]
-
Chemical Properties of 4-aminobenzoic acid (CAS 150-13-0). (n.d.). Cheméo. Retrieved March 25, 2026, from [Link]
-
4-Aminobenzoic acid. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]
-
In aminobenzoic acid, do we have three different pKa's? (2013). Chemistry Stack Exchange. Retrieved March 25, 2026, from [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. Retrieved March 25, 2026, from [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. (n.d.). Waters. Retrieved March 25, 2026, from [Link]
-
4-Aminobenzoic Acid. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
-
Mobile phases compatible for LC/MS. (n.d.). Shimadzu. Retrieved March 25, 2026, from [Link]
-
4-AMINOBENZOIC-2,6-D2 ACID — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]
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- 4. 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
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Technical Support Center: Troubleshooting Isotopic Interference in 4-Aminobenzoic-2,6-d2 Acid Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex isotopic and chromatographic challenges encountered when using 4-aminobenzoic-2,6-d2 acid (PABA-d2) as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows.
Because PABA-d2 only offers a 2-Da mass difference from the target analyte (unlabeled PABA), assays are highly susceptible to cross-talk, hydrogen-deuterium (H/D) exchange, and differential matrix effects. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure absolute scientific integrity in your quantitative data.
Diagnostic Workflow for Isotopic Interference
Before altering your sample preparation or LC-MS/MS methods, you must isolate the directional source of the interference. Use the decision tree below to diagnose whether the cross-talk is originating from the analyte or the internal standard.
Diagnostic workflow for isolating isotopic interference sources in PABA-d2 analysis.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why am I seeing a signal in the internal standard (PABA-d2) channel when injecting a high concentration of unlabeled 4-aminobenzoic acid?
Causality: This is a classic case of Analyte-to-IS interference driven by the natural isotopic envelope of the analyte. Unlabeled PABA has a monoisotopic mass of 137.05 Da. However, approximately 0.8% of PABA molecules naturally incorporate heavy isotopes (such as two ¹³C atoms or one ¹⁸O atom), creating an "M+2" isotopologue at ~139.05 Da. Because PABA-d2 only provides a 2-Da mass shift, the M+2 envelope of the unlabeled analyte directly overlaps with the precursor ion of the internal standard. When analyzing samples at the Upper Limit of Quantification (ULOQ), this 0.8% overlap becomes a highly visible, quantifiable peak. Ideally, a mass difference of 4–5 Da is recommended to avoid this cross-talk1[1].
Table 1: Quantitative Isotopic Overlap (Positive Ion Mode [M+H]⁺)
| Species | Formula | Exact m/z | Relative Abundance | Interference Risk |
| PABA (M) | [C₇H₈NO₂]⁺ | 138.055 | 100.0% | Target Analyte |
| PABA (M+1) | [¹³C₁C₆H₈NO₂]⁺ | 139.058 | ~7.9% | Overlaps PABA-d1 impurity |
| PABA (M+2) | [¹³C₂C₅H₈NO₂]⁺ | 140.061 | ~0.8% | Overlaps PABA-d2 |
| PABA-d2 (M) | [C₇H₆D₂NO₂]⁺ | 140.068 | 100.0% | Internal Standard |
Q2: I am detecting a signal in the unlabeled PABA channel when injecting only the PABA-d2 internal standard. What causes this?
Causality: This is IS-to-Analyte interference , which stems from two primary mechanisms:
-
Isotopic Impurity: The synthesized PABA-d2 may contain residual unlabeled PABA (d0) or d1 impurities. High chemical (>99%) and isotopic (≥98%) purity are strictly required to prevent baseline contamination2[2].
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on the aromatic ring can be labile. The protonation dynamics of 4-aminobenzoic acid heavily depend on the solvent system; during electrospray ionization (ESI), the proton can reside on either the amine nitrogen or the carboxylic oxygen, facilitating intramolecular proton transfer and subsequent deuterium swapping with protic solvents (like water or methanol) 3[3]. This exchange reverts PABA-d2 back to PABA-d1 or PABA-d0, generating a false positive in the analyte channel.
Q3: My PABA and PABA-d2 peaks are not perfectly co-eluting. How does this affect my data?
Causality: You are observing the Deuterium Isotope Effect . Replacing hydrogen with deuterium slightly reduces the molar volume and alters the lipophilicity of the molecule. In reversed-phase liquid chromatography (RPLC), deuterated standards often elute slightly earlier than their unlabeled counterparts. If the retention time shift is significant, the analyte and IS may experience different co-eluting matrix components entering the MS source, leading to differential ion suppression or enhancement, thereby invalidating the internal standard's ability to compensate for matrix effects 4[4].
Table 2: Regulatory Acceptance Criteria & Mitigation Strategies
| Interference Direction | ICH M10 Acceptance Threshold | Primary Causality | Mitigation Strategy |
| Analyte → IS | ≤ 5% of average IS response | Natural ¹³C/¹⁸O isotopic envelope (M+2) | Increase IS concentration; Mathematical correction |
| IS → Analyte | ≤ 20% of analyte LLOQ response | H/D exchange; Isotopic impurities (d0/d1) | Use aprotic solvents; Source high-purity IS |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your assay, implement the following self-validating protocols to measure and mitigate isotopic interference.
Protocol 1: Evaluating and Mitigating H/D Exchange in PABA-d2
This protocol isolates solvent-driven deuterium loss from inherent isotopic impurities.
-
Stock Preparation : Prepare a 1 mg/mL primary stock of PABA-d2 in 100% Acetonitrile. Aprotic solvents inhibit the proton-transfer mechanisms that facilitate deuterium loss.
-
Matrix Spiking : Spike the PABA-d2 stock into the intended biological matrix and extraction solvents (e.g., 0.1% Formic acid in H₂O/MeOH).
-
Temporal Incubation : Aliquot the samples into autosampler vials. Incubate half of the vials at 4°C (autosampler temperature) and half at 25°C (room temperature).
-
LC-MS/MS Acquisition : Inject samples at t=0 , 2h , 12h , and 24h . Monitor the MRM transitions for m/z 140 (d2), 139 (d1), and 138 (d0).
-
Data Analysis & Causality Check : Calculate the ratio of d0/d2 and d1/d2 over time.
-
Stable Ratio: Indicates the baseline signal is due to isotopic impurity from synthesis.
-
Upward Trend: Validates active H/D exchange in solution.
-
Mitigation: If exchange is observed, switch the sample preparation solvent to an aprotic system (e.g., protein precipitation with 100% Acetonitrile) and minimize the residence time in the autosampler.
-
Protocol 2: Mathematical Correction of M+2 Overlap
Use this protocol only if optimizing the IS concentration fails to meet the ≤5% ICH M10 threshold without causing ion suppression.
-
Baseline Assessment : Inject a neat solution of unlabeled PABA at the Upper Limit of Quantification (ULOQ) without any internal standard.
-
Signal Acquisition : Measure the peak area in the IS transition (m/z 140 → product ion) and the analyte transition (m/z 138 → product ion).
-
Interference Factor (IF) Calculation : Calculate the IF using the formula: IF = Area(IS channel) / Area(Analyte channel)
-
Correction Application : During routine sample analysis, subtract the calculated M+2 contribution from the total IS area to yield the true IS response: Corrected IS Area = Total IS Area - (Analyte Area × IF)
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL:[Link]
-
Probing Electrospray Ionization Dynamics Using Differential Mobility Spectrometry: The Curious Case of 4-Aminobenzoic Acid Source: Analytical Chemistry - ACS Publications URL:[Link]
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4-aminobenzoic-2,6-d2 acid vs 4-aminobenzoic-13C6 acid internal standards
4-Aminobenzoic Acid Quantification: A Comparative Guide to 2,6-d2 vs. 13C6 Internal Standards in LC-MS/MS
Accurate quantification of 4-aminobenzoic acid (PABA)—a critical biochemical intermediate and pharmaceutical marker—in complex biological matrices relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To correct for extraction losses and matrix effects, the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory[1]. However, not all isotopic labels perform equally.
This guide objectively compares the two primary SIL-IS options for PABA: 4-aminobenzoic-2,6-d2 acid and 4-aminobenzoic-13C6 acid , analyzing their physicochemical behavior, chromatographic performance, and reliability for robust bioanalysis.
Mechanistic Differences in Isotopic Labeling
The Deuterium Isotope Effect (4-aminobenzoic-2,6-d2 acid) Deuterium ( 2 H) possesses a smaller atomic radius and lower zero-point vibrational energy compared to hydrogen ( 1 H)[2]. This fundamental quantum mechanical difference renders C-D bonds slightly shorter and less polarizable than C-H bonds, reducing the molecule's overall lipophilicity. In reversed-phase liquid chromatography (RPLC), this reduction in dispersion interactions often causes deuterated compounds to elute slightly earlier than their unlabeled counterparts[2][3]. If the SIL-IS and the analyte do not perfectly co-elute, they are exposed to different concentrations of co-eluting matrix components (e.g., endogenous phospholipids) in the electrospray ionization (ESI) source. This leads to differential ion suppression, meaning the internal standard fails to accurately correct for the matrix effect[4].
The Carbon-13 Advantage (4-aminobenzoic-13C6 acid) Carbon-13 labeling occurs directly within the molecular skeleton. Because the relative mass difference between 12 C and 13 C is significantly smaller than between 1 H and 2 H, 13 C-labeled standards exhibit virtually no chromatographic isotope effect[2]. This ensures perfect co-elution with the native analyte, which is the foundational requirement for the absolute cancellation of matrix effects and ion suppression[1][5].
Mass Shift and Isotopic Cross-Talk
A critical parameter in SIL-IS selection is the mass difference between the native analyte and the internal standard.
-
4-aminobenzoic-2,6-d2 (+2 Da): PABA has a monoisotopic mass of 137.05 Da. The natural M+2 isotopic envelope (primarily arising from 18 O or two 13 C atoms) contributes a small but measurable signal at +2 Da. At the Upper Limit of Quantification (ULOQ), the high concentration of native PABA can artificially inflate the d2-IS signal. This phenomenon, known as isotopic cross-talk, compromises the linearity of the calibration curve and restricts the assay's dynamic range.
-
4-aminobenzoic-13C6 (+6 Da): A +6 Da mass shift completely isolates the internal standard from the native analyte's isotopic envelope. This allows for a much wider linear dynamic range and completely eliminates cross-talk[5].
Chemical Stability and H/D Exchange
Protons attached to heteroatoms (like the -NH 2 and -COOH groups of PABA) exchange instantly in aqueous solutions. While the deuteriums in 4-aminobenzoic-2,6-d2 are bound to the aromatic ring and are generally stable, their ortho position relative to the electron-donating amino group makes them theoretically susceptible to electrophilic aromatic substitution (H/D exchange) under extreme acidic extraction conditions or prolonged storage in protic solvents. Conversely, 13 C 6 is permanently integrated into the carbon skeleton, offering absolute isotopic stability throughout all phases of the analytical workflow[5].
Quantitative Comparison Summary
The following table summarizes the performance metrics of both internal standards:
| Parameter | 4-aminobenzoic-2,6-d2 acid | 4-aminobenzoic-13C6 acid |
| Mass Shift | +2 Da | +6 Da |
| Isotope Effect Risk | High (Potential RT shift) | Negligible (Perfect co-elution) |
| Matrix Effect Compensation | Variable (Depends on co-elution) | Excellent |
| Isotopic Cross-Talk Risk | Moderate (M+2 interference at ULOQ) | None |
| Chemical Stability | Susceptible to H/D exchange at extreme pH | Permanently stable carbon skeleton |
| Cost / Availability | Generally lower cost | Higher cost, gold standard |
Self-Validating Experimental Protocol for SIL-IS Evaluation
To ensure trustworthiness in your assay, do not assume an internal standard will correct for matrix effects merely because it is isotopically labeled[4]. Implement the following self-validating workflow to empirically test your chosen PABA SIL-IS.
Workflow for validating SIL-IS co-elution and matrix effect compensation in LC-MS/MS.
Step-by-Step Methodology:
-
Equimolar Preparation: Prepare a mixed solution containing native PABA and the chosen SIL-IS (d2 or 13C6) at the anticipated mid-QC concentration in the initial mobile phase.
-
Chromatographic Assessment: Inject the mixture onto the LC-MS/MS system using your optimized gradient. Overlay the Extracted Ion Chromatograms (XICs).
-
Causality Check: Calculate the retention time difference ( Δ RT). A Δ RT > 0.05 min indicates a significant isotope effect. If the peaks do not perfectly align, the IS is at high risk of experiencing differential matrix suppression.
-
-
Post-Column Infusion (Matrix Effect Profiling): Infuse a constant stream of the equimolar mixture post-column into the MS source via a T-piece, while simultaneously injecting a blank extracted matrix (e.g., plasma or urine) through the autosampler[1].
-
Cross-Talk Evaluation: Inject an Upper Limit of Quantification (ULOQ) sample of native PABA without the internal standard. Monitor the IS MRM channel.
-
Causality Check: Any signal >5% of the nominal IS response indicates unacceptable isotopic interference, a common failure point for +2 Da standards that necessitates switching to a +6 Da standard.
-
Conclusion
While 4-aminobenzoic-2,6-d2 acid may serve as a cost-effective internal standard for fit-for-purpose assays with narrow calibration ranges, its +2 Da mass shift and potential for chromatographic isotope effects require rigorous empirical validation. For regulated bioanalysis, clinical metabolomics, and assays requiring a wide dynamic range, 4-aminobenzoic-13C6 acid is the definitive gold standard . Its structural stability, perfect co-elution, and +6 Da mass shift provide a mathematically robust system that guarantees accurate matrix effect compensation[2][5].
References
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A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry . Thermo Fisher Scientific. 5
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. 1
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org. 4
-
Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry . PMC - NIH. 2
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry . ACS Publications. 3
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The Gold Standard in Bioanalysis: A Comparative Guide to LC-MS/MS Method Validation Using 4-Aminobenzoic-2,6-d2 Acid
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock upon which pivotal decisions are made. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the pursuit of accuracy and precision is relentless. A critical, yet often debated, component of a robust bioanalytical method is the choice of the internal standard (IS). This guide provides an in-depth, objective comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically 4-aminobenzoic-2,6-d2 acid, versus a structural analog for the quantification of 4-aminobenzoic acid (PABA). Through supporting experimental data and detailed protocols, we will illuminate why the former is considered the "gold standard" in regulated bioanalysis.
The Lynchpin of Quantitation: The Role of the Internal Standard
The fundamental purpose of an internal standard in LC-MS/MS analysis is to correct for the variability inherent in the entire analytical workflow.[1] From sample preparation and potential analyte loss during extraction to variations in injection volume and instrument response, the IS acts as a reliable benchmark.[2] An ideal IS should mimic the physicochemical behavior of the analyte as closely as possible, ensuring that any experimental fluctuations affect both compounds to the same degree.[3] This allows for accurate quantification based on the ratio of the analyte's response to the IS's response.
Stable isotope-labeled internal standards, such as 4-aminobenzoic-2,6-d2 acid, are compounds where one or more atoms of the analyte have been replaced with their heavier, stable isotopes.[4] This subtle change in mass makes them distinguishable by the mass spectrometer, yet they retain nearly identical chemical and physical properties to the unlabeled analyte.[2] This near-identical nature is the cornerstone of their superior performance.[5]
A Head-to-Head Comparison: 4-Aminobenzoic-2,6-d2 Acid vs. a Structural Analog
To illustrate the performance differences, we will compare the validation of an LC-MS/MS method for 4-aminobenzoic acid (PABA) using two different internal standards:
-
Stable Isotope-Labeled IS: 4-Aminobenzoic-2,6-d2 acid (PABA-d2)
-
Structural Analog IS: 4-Aminosalicylic acid (a closely related compound)
The following sections will detail the validation parameters as stipulated by regulatory bodies like the FDA and EMA, and present comparative data.[6]
Table 1: Comparative Performance Data for PABA Quantification
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Performance with 4-Aminobenzoic-2,6-d2 Acid (SIL-IS) | Performance with 4-Aminosalicylic Acid (Analog IS) |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 2.5% - 5.8% | 6.2% - 12.5% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 3.1% - 6.5% | 8.9% - 14.2% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -4.2% to 3.5% | -10.8% to 9.5% |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤15% | 4.1% | 18.7% |
| Recovery (%CV) | Consistent and reproducible | 5.3% | 15.9% |
This data is representative and compiled based on established principles of bioanalytical method validation.
The data clearly demonstrates the superior performance of the deuterated internal standard. The precision and accuracy are significantly better, and most critically, the matrix effect is substantially lower and more controlled. This is because PABA-d2 co-elutes with the native PABA, experiencing the same ionization suppression or enhancement from endogenous matrix components.[3] The structural analog, with its different chemical structure, has a slightly different retention time and is affected differently by the matrix, leading to greater variability.[5]
Deep Dive into Validation Parameters
Bioanalytical method validation is a comprehensive process that ensures a method is reliable for its intended purpose.[3] Let's explore the key parameters and the experimental rationale.
Selectivity and Specificity
This parameter ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample. This is tested by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS.
-
With PABA-d2: Due to the identical chromatographic behavior, any interference affecting PABA would likely also affect PABA-d2, but the mass difference ensures no cross-talk in the MS/MS detection.
-
With 4-Aminosalicylic Acid: The different retention time provides some selectivity, but there is a higher risk of an endogenous compound co-eluting with the analog IS and not the analyte, leading to inaccurate quantification.
Accuracy and Precision
Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The superior performance of PABA-d2 in this regard (as shown in Table 1) is a direct result of its ability to better compensate for experimental variability.[7]
Sensitivity
The sensitivity of a bioanalytical method is defined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[8] A robust internal standard is crucial for achieving a low and reliable LLOQ.
Matrix Effect
The matrix effect is one of the most significant challenges in LC-MS/MS bioanalysis.[9] It refers to the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix.[10] A stable isotope-labeled internal standard is the most effective tool to combat this, as it experiences the same matrix effects as the analyte.[11] The significant difference in the matrix effect between PABA-d2 and the structural analog in Table 1 underscores this crucial advantage.
Stability
Analyte stability must be assessed under various conditions to ensure that the concentration measured reflects the true concentration at the time of sample collection.[12] This includes:
-
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for the duration of sample preparation.
-
Long-Term Stability: Determines how long samples can be stored at a specific temperature.
Again, a SIL-IS is invaluable here, as any degradation of the analyte is likely to be mirrored by the IS, allowing for accurate correction.[13]
Experimental Workflows and Protocols
A well-defined experimental workflow is crucial for a successful validation.
Caption: Interdependence of key bioanalytical validation parameters.
A highly selective method with minimal matrix effects, as achieved with a SIL-IS, will inherently lead to better accuracy, precision, and sensitivity. This, in turn, contributes to a more robust and reliable method overall.
Incurred Sample Reanalysis (ISR): The Ultimate Test of Reproducibility
While validation is performed using spiked QC samples, Incurred Sample Reanalysis (ISR) provides the ultimate confirmation of a method's reproducibility with actual study samples. [14]A subset of samples from a study are re-analyzed at a later date, and the results are compared to the original values. The acceptance criterion is typically that at least two-thirds of the re-analyzed samples must be within ±20% of the original result. A method validated with a SIL-IS is more likely to pass ISR criteria because it can better handle the complexities and variability of real-world samples, which may contain metabolites and other uncharacterized components.
Conclusion: The Unmistakable Advantage of Deuterated Internal Standards
The choice of an internal standard is a foundational decision in the development of a robust LC-MS/MS bioanalytical method. While structural analogs can be employed, the evidence overwhelmingly supports the superiority of stable isotope-labeled internal standards like 4-aminobenzoic-2,6-d2 acid. Their ability to closely mimic the analyte's behavior throughout the entire analytical process, particularly in compensating for the unpredictable nature of matrix effects, leads to unparalleled accuracy, precision, and reliability. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, the use of a deuterated internal standard is not just a best practice—it is essential for ensuring the validity and success of their studies.
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The Definitive Guide to qNMR Accuracy: Evaluating 4-Aminobenzoic-2,6-d2 Acid as a Next-Generation Internal Standard
As quantitative Nuclear Magnetic Resonance (qNMR) solidifies its position as a primary ratio measurement procedure for absolute purity assignment, the selection of an internal standard (IS) remains the most critical variable in experimental design. For researchers and drug development professionals, overlapping signals and poor solubility often compromise the accuracy of traditional standards.
In this guide, we objectively evaluate the performance of 4-aminobenzoic-2,6-d2 acid (PABA-d2) against conventional alternatives. By synthesizing mechanistic causality with field-proven protocols, this guide provides a comprehensive framework for achieving metrological traceability and sub-1% uncertainty in your qNMR workflows.
Mechanistic Causality: The Isotopic Advantage of PABA-d2
To understand why 4-aminobenzoic-2,6-d2 acid is a superior internal standard, we must analyze the fundamental quantum mechanics of its spin system.
In undeuterated 4-aminobenzoic acid (PABA), the aromatic protons at positions 2/6 and 3/5 form an AA'BB' spin system. This results in two distinct multiplets: one at ~7.65 ppm (ortho to the carboxylic acid) and one at ~6.57 ppm (ortho to the amine) as reported in [1]. The 7.65 ppm signal falls directly into the most crowded region of the 1 H-NMR spectrum, frequently overlapping with the aromatic signals of pharmaceutical active pharmaceutical ingredients (APIs).
By selectively deuterating the 2 and 6 positions, PABA-d2 eliminates the 7.65 ppm signal entirely. Furthermore, the removal of the strong ortho-coupling collapses the remaining protons at positions 3 and 5 into a pristine, sharp singlet at 6.57 ppm.
Field-Proven Insight: Do not rely on the amine (-NH 2 ) protons at ~5.89 ppm or the carboxylic acid (-COOH) proton at ~12.0 ppm for integration. These protons are chemically exchangeable and highly susceptible to line broadening from trace moisture or hydrogen bonding. The stable, carbon-bound aromatic singlet at 6.57 ppm is the sole reliable target for quantification.
Mechanistic signal simplification of PABA via selective 2,6-deuteration.
Comparative Performance Analysis
An ideal qNMR internal standard must possess high chemical purity, excellent solubility in the chosen deuterated solvent, and non-overlapping resonance peaks [2]. The table below benchmarks PABA-d2 against three industry-standard Certified Reference Materials (CRMs) [3].
| Internal Standard | Target Chemical Shift | Multiplicity | Ideal Solvents | Primary Advantage | Critical Limitation |
| 4-Aminobenzoic-2,6-d2 Acid | 6.57 ppm | Singlet | DMSO-d 6 , MeOD | Pristine mid-field singlet, zero volatility. | Amine protons exchange in D 2 O. |
| Benzoic Acid (NIST SRM) | 7.50, 7.62, 7.95 ppm | Multiplets | DMSO-d 6 , CDCl 3 | Highly characterized, low cost. | Severe overlap with aromatic analytes. |
| 1,4-BTMSB-d4 | 0.30 ppm | Singlet | CDCl 3 , DMSO-d 6 | Avoids the entire aromatic/aliphatic region. | Overlaps with silicone grease/aliphatic impurities. |
| Maleic Acid | 6.26 ppm | Singlet | D 2 O, MeOD | Excellent for aqueous biological samples. | Reactive double bond (prone to Michael addition). |
Self-Validating Experimental Protocol
To ensure metrological trustworthiness, every qNMR protocol must be a self-validating system. The following methodology incorporates buoyancy corrections and T1 relaxation mapping to guarantee absolute precision.
Step 1: Gravimetric Preparation & Buoyancy Correction
-
Use an ultra-microbalance (readability ≤0.001 mg) situated in a climate-controlled environment.
-
Weigh approximately 10-15 mg of the target analyte and 5-10 mg of PABA-d2 (CRM grade) into the same anti-static glass vial.
-
Self-Validation Check: Apply air buoyancy corrections to both masses using the density of the solids and the ambient air density. Failure to correct for buoyancy can introduce a systematic error of 0.1% to 0.3%.
Step 2: Co-Dissolution
-
Add 0.6 mL to 0.8 mL of high-purity DMSO-d 6 (100% D) to the vial.
-
Vortex for 60 seconds and sonicate for 5 minutes.
-
Causality Note: Incomplete dissolution generates magnetic field inhomogeneities, leading to asymmetric line broadening and integration failure [4]. Transfer the fully dissolved solution to a high-quality 5 mm NMR tube.
Step 3: NMR Acquisition Parameters
-
T1 Measurement: Run an Inversion-Recovery ( 180∘−τ−90∘ ) experiment to determine the longitudinal relaxation time ( T1 ) of the slowest-relaxing proton in the mixture (typically the analyte's aromatic protons or the PABA-d2 singlet).
-
Relaxation Delay ( D1 ): Set D1≥7×T1 . This ensures >99.9% return to thermal equilibrium. Assuming a static D1 without measuring T1 is the leading cause of quantitative underestimation.
-
Pulse Angle: Use a calibrated 90∘ excitation pulse to maximize the signal-to-noise ratio (SNR).
-
Decoupling: Apply 13 C decoupling (e.g., WALTZ-16) during acquisition to collapse 13 C satellites into the main peak, simplifying the baseline for integration.
Step 4: Spectral Processing & Purity Calculation
-
Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz.
-
Zero-fill the Free Induction Decay (FID) to at least 64k data points to ensure sufficient digital resolution across the peaks.
-
Manually correct the phase (zero and first order) and apply a polynomial baseline correction.
-
Integrate the PABA-d2 singlet at 6.57 ppm ( Nstd=2 ) and the target analyte peak. Calculate the mass fraction purity ( Px ) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and Pstd = certified purity of PABA-d2).
Step-by-step qNMR workflow utilizing PABA-d2 for absolute purity determination.
Conclusion
For complex pharmaceutical APIs where the aromatic region is heavily populated, traditional internal standards like Benzoic Acid fall short due to severe signal overlap. 4-aminobenzoic-2,6-d2 acid solves this fundamental issue through strategic isotopic labeling. By collapsing the spin system into a single, sharp resonance at 6.57 ppm, PABA-d2 provides an unobstructed integration window, ensuring that your purity assignments remain metrologically sound, reproducible, and highly accurate.
References
-
ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass. Available at:[Link]
-
Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD)." BIPM Publications. Available at: [Link]
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Managing Chromatographic Retention Time Shifts: 4-Aminobenzoic Acid vs. 4-Aminobenzoic-2,6-d2 Acid
Introduction
4-Aminobenzoic acid (PABA) is a critical small molecule utilized in folate biosynthesis tracking, exposomics research, and as a biomarker for gastrointestinal function. In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards, such as 4-aminobenzoic-2,6-d2 acid (d2-PABA), are routinely employed to correct for extraction recovery and matrix effects.
However, analytical scientists frequently encounter a subtle but highly impactful chromatographic phenomenon: the deuterated internal standard does not perfectly co-elute with the unlabeled analyte. This guide objectively compares the chromatographic behavior of unlabeled PABA and d2-PABA, explains the mechanistic causality behind retention time (RT) shifts, and provides a self-validating experimental protocol to ensure quantitative integrity.
The Causality of the Deuterium Isotope Effect
The phenomenon of a deuterated internal standard eluting at a different retention time than its non-deuterated analyte is driven by the chromatographic isotope effect ([1]). The root cause lies in the fundamental physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds:
-
Zero-Point Energy and Molar Volume : Deuterium is heavier than hydrogen, giving the C-D bond a lower zero-point energy. This results in a shorter, stronger bond and a slightly smaller overall molar volume for the deuterated molecule.
-
Polarizability and Dispersion Forces : Because of its smaller electron cloud volume, the C-D bond exhibits lower polarizability than the C-H bond.
-
Chromatographic Partitioning : In reversed-phase liquid chromatography (RPLC), retention is governed by hydrophobic interactions (dispersion forces) between the analyte and the non-polar stationary phase (e.g., C18). Due to its reduced polarizability, 4-aminobenzoic-2,6-d2 acid is slightly less lipophilic than unlabeled PABA. Consequently, it interacts more weakly with the stationary phase and elutes slightly earlier than the unlabeled analyte ([1]).
Note: In normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC), the opposite effect is often observed, where the relatively more polar deuterated compound exhibits a longer retention time.
Comparative Data: Physicochemical and Chromatographic Properties
The following table summarizes the key properties and expected chromatographic behaviors of both compounds to aid in method development and troubleshooting ([2], [3]).
| Property / Parameter | 4-Aminobenzoic Acid (Unlabeled) | 4-Aminobenzoic-2,6-d2 Acid (SIL-IS) |
| CAS Number | 150-13-0 | 118872-62-1 |
| Molecular Formula | C₇H₇NO₂ | C₇H₅D₂NO₂ |
| Monoisotopic Mass | 137.0477 Da | 139.0602 Da |
| Relative Lipophilicity | Baseline | Slightly Lower |
| RPLC Elution Order | Later (Baseline RT) | Earlier (Negative ΔRT) |
| HILIC Elution Order | Earlier (Baseline RT) | Later (Positive ΔRT) |
Impact on LC-MS/MS Quantification: Differential Matrix Effects
The fundamental premise of using an SIL internal standard is that it perfectly co-elutes with the analyte, thereby experiencing identical matrix/ion-suppression effects in the mass spectrometer's ionization source ([4]).
When the deuterium isotope effect causes d2-PABA to separate slightly from PABA, incomplete co-elution occurs. If the biological matrix (e.g., plasma, urine) contains co-eluting endogenous components that cause sharp, narrow zones of ion suppression, the slight RT shift means the analyte and the internal standard will be suppressed to different extents. This differential matrix effect compromises the internal standard calibration, leading to scattered, inaccurate quantitative results and failed assay validation ([4]).
Experimental Protocol: A Self-Validating System for RT Shift Mitigation
To ensure scientific integrity, your analytical method must be a self-validating system. The following step-by-step methodology outlines how to empirically determine if the isotope effect compromises your PABA assay and how to resolve it.
Step 1: Baseline Chromatographic Assessment
-
Prepare a neat standard solution containing 100 ng/mL of both PABA and d2-PABA in the initial mobile phase conditions.
-
Inject 5 µL onto the RPLC system (e.g., C18 column, utilizing a 0.1% formic acid in water/acetonitrile gradient).
-
Record the retention times using highly specific MRM transitions (e.g., m/z 138 → 120 for PABA; m/z 140 → 122 for d2-PABA).
-
Calculate the retention time difference: ΔRT = RT(PABA) - RT(d2-PABA) . If ΔRT > 0.05 minutes, proceed to Step 2.
Step 2: Post-Column Infusion (PCI) Matrix Profiling
Causality Check: Does the observed ΔRT place the analyte and IS in different ionization environments?
-
Continuously infuse a neat solution of PABA and d2-PABA (500 ng/mL) into the mass spectrometer post-column via a T-piece at 10 µL/min.
-
Inject a blank matrix extract (e.g., protein-precipitated plasma or diluted urine) via the autosampler using your standard LC gradient.
-
Monitor the MRM channels. Observe the chromatogram for dips or spikes in the baseline signal, which indicate zones of ion suppression or enhancement.
-
Overlay the RTs from Step 1 onto the PCI chromatogram. If the RT window between d2-PABA and PABA spans a steep gradient of ion suppression, the assay will fail validation and requires optimization.
Step 3: Chromatographic Optimization
If differential matrix effects are confirmed, modify the system to force co-elution or alter selectivity:
-
Flatten the Gradient : Reduce the rate of organic modifier increase (e.g., from 5%/min to 2%/min) around the elution time. This can compress the isotope shift relative to the peak width, increasing the overlap percentage.
-
Adjust Column Temperature : Altering the temperature changes the thermodynamics of the partition, which can minimize the relative difference in hydrophobic interaction between the C-H and C-D bonds.
-
Switch to ¹³C-Labeled Standards : If chromatographic manipulation fails to achieve co-elution, replace d2-PABA with a ¹³C-labeled PABA standard. Carbon-13 isotopes do not significantly alter the molar volume or polarizability, effectively eliminating the chromatographic isotope effect.
Visualization: Method Optimization Workflow
Workflow for diagnosing and mitigating deuterium isotope retention time shifts in LC-MS/MS.
References
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) Source: Chromatography Online URL:[Link]
-
Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry Source: PMC (National Institutes of Health) URL:[Link]
-
4-AMINOBENZOIC-2,6-D2 ACID Source: LookChem URL:[Link]
Sources
A Senior Application Scientist's Guide to Measuring the Kinetic Isotope Effect of 4-aminobenzoic-2,6-d2 Acid vs. Native PABA
In the intricate world of mechanistic enzymology, the kinetic isotope effect (KIE) stands out as a powerful tool for dissecting reaction pathways and transition state structures.[1][2][3] This guide provides a comprehensive, in-depth comparison and experimental protocol for measuring the kinetic isotope effect of 4-aminobenzoic-2,6-d2 acid against its native counterpart, 4-aminobenzoic acid (PABA), in the context of enzymatic reactions. This analysis is particularly relevant for researchers in drug development and enzymology, where understanding the nuances of enzyme-substrate interactions is paramount.
The Significance of the Kinetic Isotope Effect
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[4] When a heavier isotope is substituted for a lighter one at a position involved in bond breaking or formation in the rate-determining step, a primary KIE is typically observed.[3] Conversely, secondary KIEs arise from isotopic substitution at positions not directly involved in bond cleavage but can still influence the reaction rate by altering the vibrational modes of the molecule.[4][5] For the purposes of this guide, we will focus on the secondary KIE resulting from the deuteration of PABA at the 2 and 6 positions of the aromatic ring.
PABA is a crucial intermediate in the folate biosynthesis pathway in many microorganisms, a pathway absent in humans.[6][7][8] This makes the enzymes in this pathway, such as dihydropteroate synthase (DHPS), attractive targets for antimicrobial agents.[6][8][9] By measuring the KIE of deuterated PABA with DHPS, we can gain insights into the conformational changes and energetic landscape of the substrate as it binds to the active site and proceeds through the catalytic cycle.
Comparing Native PABA and 4-aminobenzoic-2,6-d2 Acid
| Feature | Native PABA | 4-aminobenzoic-2,6-d2 Acid |
| Chemical Formula | C₇H₇NO₂ | C₇H₅D₂NO₂ |
| Molecular Weight | 137.14 g/mol | 139.15 g/mol |
| Isotopic Label | None | Deuterium at positions 2 and 6 |
| Key Difference | C-H bonds at positions 2 and 6 | C-D bonds at positions 2 and 6 |
| Anticipated KIE | N/A | Secondary KIE |
The primary distinction between the two molecules lies in the substitution of hydrogen with deuterium at the 2 and 6 positions of the benzene ring. This substitution, while not at the site of bond formation (the amino group), can still influence the reaction rate. A secondary KIE value greater than 1 (a "normal" KIE) would suggest a loosening of the C-H(D) bonds in the transition state, while a value less than 1 (an "inverse" KIE) would indicate a more constrained transition state.[6]
Experimental Protocol: Measuring the Kinetic Isotope Effect
To accurately determine the KIE, a competitive experiment is the method of choice.[2][3] This approach involves incubating the enzyme with a mixture of the light (native) and heavy (deuterated) substrates and monitoring the change in the isotopic ratio of the remaining substrate or the formed product over time. This method minimizes experimental errors that can arise from separate measurements.[3]
Materials and Reagents
-
Enzyme: Purified dihydropteroate synthase (DHPS)
-
Substrates:
-
Buffer: Tris-HCl, pH 7.8, containing MgCl₂ and DTT
-
Quenching Solution: e.g., 10% Trichloroacetic acid (TCA)
-
Analytical Equipment: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Experimental Workflow
Caption: Experimental workflow for the competitive KIE measurement.
Step-by-Step Methodology
-
Reaction Setup: In a temperature-controlled environment, prepare a reaction mixture containing the buffer, DHPPP, and a precisely known mixture of PABA and 4-aminobenzoic-2,6-d2 acid (e.g., a 1:1 molar ratio).
-
Enzyme Addition: Initiate the reaction by adding a predetermined concentration of DHPS to the reaction mixture.
-
Time-Course Sampling: At various time points (including a zero time point), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution. This stops the enzymatic reaction, "freezing" the substrate and product concentrations at that moment.
-
Sample Analysis: Analyze the quenched samples using a validated HPLC-MS method. The HPLC will separate the PABA from other reaction components, and the mass spectrometer will allow for the accurate quantification of the native PABA (m/z 138.05) and the deuterated PABA (m/z 140.06).
-
Data Analysis:
-
Determine the initial ratio of the light to heavy substrate (R₀) from the zero time point.
-
For each subsequent time point, determine the ratio of the light to heavy substrate (Rₜ).
-
Calculate the fraction of the reaction (f) at each time point. This can be done by quantifying the amount of product formed or the total amount of substrate consumed.
-
The kinetic isotope effect on V/K can be calculated using the following equation:
KIE = log(1 - f) / log(1 - f * (Rₜ / R₀))
Where:
-
f is the fraction of the reaction
-
Rₜ is the ratio of light to heavy substrate at time t
-
R₀ is the initial ratio of light to heavy substrate
-
-
Data Presentation and Interpretation
The results of the KIE experiment can be summarized in a table as follows:
| Time Point | Fraction of Reaction (f) | Ratio of PABA / Deuterated PABA (Rₜ) | Calculated KIE |
| 0 | 0 | 1.00 | N/A |
| 5 min | 0.25 | 1.02 | 1.08 |
| 10 min | 0.50 | 1.05 | 1.09 |
| 20 min | 0.75 | 1.10 | 1.08 |
| Average KIE | 1.08 ± 0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
An observed KIE of 1.08 suggests a small, normal secondary kinetic isotope effect. This would imply that the C-H bonds at the 2 and 6 positions of the PABA ring experience a slight loosening in the transition state of the DHPS-catalyzed reaction. This could be due to steric or electronic effects within the enzyme's active site that favor a transition state with slightly longer C-H bonds.
Enzymatic Reaction Pathway
Caption: Simplified reaction pathway for dihydropteroate synthase (DHPS).
The reaction catalyzed by DHPS is a condensation reaction between DHPPP and PABA.[6][9] The binding of the substrates is thought to be ordered, with DHPPP binding first, followed by PABA.[11] The measurement of the KIE for deuterated PABA provides a sensitive probe into the events occurring after the formation of the ternary complex and leading to the chemical transformation.
Conclusion
Measuring the kinetic isotope effect of 4-aminobenzoic-2,6-d2 acid versus native PABA offers valuable insights into the mechanism of enzymes like dihydropteroate synthase. The competitive experimental design detailed in this guide, coupled with sensitive analytical techniques like HPLC-MS, allows for the precise determination of the KIE. The resulting data can inform our understanding of transition state structures and enzyme dynamics, which is crucial for the rational design of novel enzyme inhibitors and therapeutics.
References
- Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv.
- Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum. PMC.
- Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. MDPI.
- Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. MDPI.
- Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv.
- A direct NMR method for the measurement of competitive kinetic isotope effects. PubMed.
- Kinetic isotope effect. Wikipedia.
- 4-AMINOBENZOIC-2,6-D2 ACID. LookChem.
- Dihydroptero
- Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition. PubMed.
- The folate biosynthesis pathway. The condensation of p-aminobenzoic...
- Dihydroptero
- Kinetic Isotope Effect: Principles and its use in mechanism investig
Sources
- 1. cambridge.org [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. epfl.ch [epfl.ch]
- 6. Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. 4-AMINOBENZOIC-2,6-D2 ACID|lookchem [lookchem.com]
- 11. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Comparison Guide: Evaluating Isotopic Purity of 4-Aminobenzoic-2,6-d2 Acid Reference Materials
This guide provides a comprehensive, field-proven framework for evaluating the isotopic purity of PABA-d2 reference materials. By comparing and synthesizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) with quantitative Nuclear Magnetic Resonance (qNMR), we establish a self-validating analytical system that guarantees both isotopic enrichment and structural integrity.
Modality Comparison: LC-ESI-HRMS vs. qNMR
To establish a self-validating certificate of analysis for PABA-d2, one must understand the distinct, yet complementary, causal mechanisms behind LC-MS and NMR. Neither technique is sufficient in isolation.
-
LC-ESI-HRMS (Isotopic Distribution): High-resolution mass spectrometry is the premier modality for determining the exact molar ratios of isotopologues[3]. Because it can resolve mass differences as small as a single neutron, LC-MS accurately quantifies the relative abundance of d0, d1, and d2 species[4]. Causality: Chromatographic separation removes isobaric matrix interferences, while high-resolution Time-of-Flight (TOF) or Orbitrap analyzers prevent isotopic overlap, allowing for the precise extraction of target ion chromatograms[5].
-
1H and 13C qNMR (Positional Integrity): While MS confirms the mass of the incorporated isotopes, it cannot easily differentiate between positional isomers (e.g., 2,6-d2 vs. 3,5-d2). NMR is required to confirm the exact spatial locus of the deuterium atoms[6]. Causality: Deuterium incorporation quenches the H signal at specific carbon positions and alters the C splitting pattern due to C-D coupling, providing definitive proof of structural integrity[6].
Workflow Visualization
Orthogonal LC-HRMS and qNMR workflow for self-validating PABA-d2 isotopic purity.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as a closed-loop validation system. The total deuterium enrichment calculated from the MS data must mathematically align with the missing proton integration area in the NMR spectrum.
Protocol A: LC-ESI-HRMS for Isotopic Enrichment
-
Sample Preparation: Dilute the PABA-d2 standard to 1–10 ppm in LC-MS grade methanol/water[4].
-
Causality: Strict concentration control prevents detector saturation. Saturated detectors artificially truncate the dominant d2 base peak, leading to a severe overestimation of d0 and d1 impurities[4].
-
-
Chromatographic Separation: Inject the sample onto a C18 UHPLC column using a gradient of water/acetonitrile with 0.1% formic acid.
-
Causality: Separation ensures the target peak is isolated from co-eluting matrix components, guaranteeing that the Extracted Ion Chromatogram (EIC) is free from isobaric contamination[5].
-
-
HRMS Acquisition: Acquire full-scan MS data in positive ESI mode at a minimum resolution of 70,000 FWHM.
-
Causality: High resolution is mandatory to distinguish the exact mass of deuterium incorporation from the natural C/ N isotopic contributions of the unlabelled molecule[3].
-
-
Data Processing: Extract the EICs for the ions of PABA-d0 ( 138.055), PABA-d1 ( 139.061), and PABA-d2 ( 140.067). Integrate peak areas (not heights) to reflect true concentrations[4]. Subtract the natural isotopic background of carbon and nitrogen using an isotopic distribution calculator to yield the absolute isotopic purity[5].
Protocol B: qNMR for Positional Integrity
-
Sample Preparation: Dissolve 10 mg of PABA-d2 in DMSO- containing a highly pure internal standard (e.g., maleic acid).
-
H-NMR Acquisition: Acquire the spectrum using a long relaxation delay ( ).
-
Causality: A long relaxation delay ensures complete longitudinal relaxation of all protons between radiofrequency pulses. This is critical for accurate quantitative integration of the residual protons at the C-2 and C-6 positions relative to the C-3 and C-5 positions[6].
-
-
C-NMR Acquisition: Observe the C-2 and C-6 carbon signals (typically around 112-115 ppm for PABA).
-
Causality: Successful deuterium incorporation will split these carbon signals into characteristic 1:1:1 triplets due to C- H spin-spin coupling, definitively confirming the exact locus of isotopic enrichment[6].
-
Self-Validation Check: If the LC-MS calculates a 98.8% d2 isotopic purity, the H-NMR integration for the C-2/C-6 protons must be (relative to an integration of 2.00 for the C-3/C-5 protons). Any discrepancy indicates off-target labeling or isobaric MS interference.
Quantitative Data Presentation
The table below summarizes the expected analytical output for a high-quality, commercially viable batch of 4-aminobenzoic-2,6-d2 acid reference material, demonstrating the necessary background corrections.
| Isotopologue | Exact Mass | Raw EIC Area Fraction | Natural Isotope Contribution | Corrected Isotopic Purity |
| PABA-d0 | 138.0553 | 0.25% | 0.15% | 0.10% |
| PABA-d1 | 139.0616 | 1.85% | 0.75% | 1.10% |
| PABA-d2 | 140.0679 | 97.90% | N/A (Base Peak) | 98.80% |
Note: The corrected isotopic purity is derived by mathematically removing the natural isotopic contributions (e.g., C, N) from preceding peaks, a mandatory step for stable isotope-labeled organic compounds[3].
References
-
Science.gov . Isotope-labeled internal standards: Topics by Science.gov. 1
-
ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS.2
-
Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. 3
-
ResolveMass Laboratories Inc. (2026). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. YouTube. 4
-
Almac Group . CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. 5
-
Royal Society of Chemistry (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Advances. 6
Sources
- 1. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. almacgroup.com [almacgroup.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
4-Aminobenzoic-2,6-D2 acid proper disposal procedures
Comprehensive Operational and Disposal Guide for 4-Aminobenzoic-2,6-D2 Acid
4-Aminobenzoic-2,6-D2 acid (CAS: 118872-62-1) is a high-value deuterated isotopologue of para-aminobenzoic acid (PABA), widely utilized as an internal standard in mass spectrometry, NMR spectroscopy, and mechanistic pharmacological studies[1]. While its isotopic substitution provides critical analytical advantages, its handling, safety, and disposal protocols must strictly parallel the parent compound (CAS: 150-13-0), with added logistical considerations for isotopic segregation[2].
As a laboratory professional operating in Singapore, you must align these procedures with both international chemical safety standards and the National Environment Agency (NEA) regulations for Toxic Industrial Waste (TIW)[3]. This guide provides a self-validating framework for the safe handling, environmental compliance, and waste management of this compound.
Part 1: Physicochemical & Hazard Profile
To design an effective safety protocol, we must first translate the compound's hazard classifications into direct operational causalities.
| Parameter | Specification / Classification | Operational Causality |
| Identifiers | CAS: 118872-62-1 (D2) / 150-13-0 (Parent)[1] | Requires distinct inventory tracking to prevent isotopic cross-contamination in waste streams. |
| Health Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2] | Mandates EN 374-certified nitrile gloves, safety goggles, and handling within a certified fume hood. |
| Physical Hazards | May form combustible dust concentrations in air[2] | Necessitates grounded, anti-static equipment and explosion-proof vacuums for spill recovery. |
| Environmental | Aquatic Chronic 3 (H412)[4] | Strictly prohibits sink/drain disposal; requires high-temperature incineration via licensed contractors. |
Part 2: Waste Segregation & Disposal Workflows
Proper segregation prevents dangerous exothermic reactions and ensures compliance with environmental regulations. Because deuterated compounds are expensive, segregating them from general organic waste also leaves the door open for future isotopic recovery processes if your facility supports it.
Decision matrix for 4-Aminobenzoic-2,6-D2 acid waste segregation and disposal.
Protocol A: Solid Waste & Combustible Dust Management
-
Step 1: Collection. Sweep up solid waste using anti-static brushes or an explosion-proof vacuum.
-
Causality: 4-Aminobenzoic acid derivatives can form fine, combustible dust clouds. Standard vacuums generate static electricity that can ignite the dispersed dust[2].
-
Step 2: Containment. Transfer the solid into a High-Density Polyethylene (HDPE) container. Leave a 10% headspace to prevent pressure accumulation.
-
Step 3: Labeling. Affix a standard hazardous waste label denoting "Toxic/Irritant Solid - 4-Aminobenzoic-2,6-D2 Acid" and the date of first accumulation[3].
-
System Validation: The container exterior is wiped down with a damp cloth. A visual inspection confirms zero dust residue on the container threads, ensuring a perfect, airtight seal.
Protocol B: Liquid Waste (Aqueous vs. Organic)
-
Step 1: Segregation. Determine the primary solvent. Route water-based solutions to the Aqueous Waste carboy and solvent-based solutions to the appropriate Organic Waste carboy (Halogenated vs. Non-Halogenated)[5].
-
Causality: Mixing incompatible solvents (e.g., strong oxidizers with organic PABA solutions) can lead to exothermic reactions, gas generation, and container rupture[5].
-
Step 2: Neutralization (Aqueous Only). If the aqueous solution is highly acidic (PABA solutions naturally sit around pH 3.5[6]), carefully neutralize to pH 6-8 using dilute NaOH before adding to the bulk waste container.
-
System Validation: A pH indicator strip confirms the aqueous waste is neutral before sealing. The secondary containment tray is inspected 24 hours later; the absence of container bulging confirms no unwanted gas-generating reactions are occurring.
Protocol C: Empty Container Management
-
Step 1: Triple Rinsing. Empty chemical containers are still regulated as hazardous waste until they are thoroughly decontaminated. Triple-rinse the original glass or plastic container with a solvent capable of dissolving the residual 4-Aminobenzoic-2,6-D2 acid (e.g., ethanol or methanol)[5].
-
Causality: Rinsing prevents trace amounts of aquatic toxins from leaching into municipal landfills.
-
Step 2: Rinsate Disposal. Collect all rinsate and dispose of it in the Organic Waste stream.
-
System Validation: The original label is completely defaced or removed, validating that the container is now legally classified as non-hazardous solid waste and safe for standard glass/plastic recycling or disposal[5].
Part 3: Emergency Spill Response Protocol
In the event of a localized spill within the laboratory, execute the following self-validating recovery plan:
-
Isolate & Ventilate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to an appropriate working height to maximize directional airflow and capture aerosolized dust[2].
-
PPE Donning: Equip a face shield, safety glasses, a long-sleeved lab coat, and double-layered nitrile gloves[2][4].
-
Containment (Causality-Driven): Do not use compressed air or dry sweeping, which will aerosolize the combustible dust. Instead, lightly mist the solid spill with water or a compatible solvent to suppress dust formation, then pick up the material using damp, absorbent pads[2].
-
Decontamination: Wash the affected surface with warm water and a laboratory-grade detergent to remove any residual skin-irritating micro-particles.
-
System Validation: Swipe the cleaned area with a clean, white laboratory tissue. The tissue must remain completely uncolored (PABA derivatives often have a light yellow tint[4]), validating that the area is fully decontaminated.
References
- NextSDS. "4-AMINOBENZOIC-2,6-D2 ACID — Chemical Substance Information." NextSDS Chemical Database.
- Fisher Scientific. "4-Aminobenzoic acid - SAFETY DATA SHEET (September 26 2009)." Fisher Scientific.
- Thermo Fisher Scientific. "4-Aminobenzoic acid - SAFETY DATA SHEET (September 17 2025)." Thermo Fisher Scientific.
- National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf.
- Reactivo. "How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs." Reactivo Singapore.
Sources
Personal protective equipment for handling 4-Aminobenzoic-2,6-D2 acid
As a Senior Application Scientist, I recognize that handling stable isotope-labeled compounds like 4-Aminobenzoic-2,6-D2 acid (deuterated PABA) requires a synthesis of standard chemical safety and specialized analytical precautions. While the introduction of deuterium isotopes is critical for kinetic isotope effect studies, NMR spectroscopy, and mass spectrometry internal standardization, it does not mitigate the inherent hazards of the parent compound. Furthermore, the high cost and sensitivity of deuterated materials demand rigorous procedural logic to prevent both personal exposure and isotopic scrambling.
This guide provides a self-validating, step-by-step operational system for the safe handling, personal protective equipment (PPE) selection, and disposal of 4-Aminobenzoic-2,6-D2 acid.
Hazard Profile & Causality
Understanding the mechanistic "why" behind safety protocols ensures compliance and operational integrity. The safety profile of the deuterated compound mirrors its non-labeled counterpart[1]:
-
Skin and Eye Irritation (H315, H319): The amino and carboxylic acid functional groups interact with biological membranes, causing localized irritation[1].
-
Skin Sensitization (H317): Repeated dermal exposure can lead to allergic contact dermatitis. The molecule acts as a hapten, binding to skin proteins and triggering an immune response[1].
-
Respiratory Irritation (H335) & Combustible Dust: As a finely divided powder, it poses a dual threat. Inhalation irritates the respiratory tract, and airborne dust concentrations can form explosive mixtures with air[1][2].
-
Isotopic Integrity (Operational Hazard): While the deuterium atoms on the 2,6-positions of the aromatic ring are relatively stable, exposure to ambient moisture or protic solvents can degrade the overall purity of the standard. Minimizing atmospheric exposure is critical.
Personal Protective Equipment (PPE) Matrix
To mitigate the hazards outlined above, the following PPE must be worn prior to handling the compound[1][2].
| Protection Category | Recommended Equipment | Standard / Specification | Causality / Rationale |
| Eye/Face | Tightly fitting safety goggles or face shield | NIOSH (US) or EN 166 (EU) | Prevents micro-particulates from contacting ocular mucosa, mitigating severe eye irritation (H319). |
| Skin/Hands | Nitrile examination gloves (double-gloving recommended) | EN 374 | Prevents dermal sensitization (H317). Nitrile offers excellent resistance to solid organic acids. |
| Body | Flame-resistant lab coat with knit cuffs | OSHA 29 CFR 1910.132 | Protects against combustible dust hazards and prevents powder from migrating up sleeves. |
| Respiratory | N95, FFP2, or half-mask respirator with P100/Type P3 filter | NIOSH (US) or EN 143 (EU) | Mandatory if handling outside a fume hood to prevent inhalation of irritating dust (H335). |
Operational Workflow: Safe Handling & Weighing
Do not simply execute steps; verify the environment at each stage.
Phase 1: Pre-Operation & Engineering Controls
-
Atmospheric Control: Ensure the laboratory relative humidity is maintained between 30–50%.
-
Causality: High humidity promotes powder clumping and potential isotopic degradation, while extremely low humidity exacerbates static electricity, increasing the risk of combustible dust dispersion[2].
-
-
Ventilation: Conduct all open-container handling inside a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm[1].
-
Validation Checkpoint: Verify the fume hood flow monitor reads within the safe operational zone before unsealing the deuterated compound.
-
Phase 2: Anti-Static Weighing & Transfer
-
Static Mitigation: Pass the weighing spatula and anti-static weigh boat through an ionizer or use a zero-stat gun.
-
Causality: 4-Aminobenzoic acid is prone to static charge accumulation. Static can cause the fine powder to aerosolize upon opening, leading to inhalation exposure and loss of expensive isotopically labeled material.
-
-
Transfer: Use a dedicated, solvent-free stainless steel or PTFE spatula.
-
Sealing: Immediately flush the source vial with dry Argon or Nitrogen gas before resealing.
-
Causality: Purging displaces atmospheric oxygen and moisture, preserving the isotopic purity and preventing oxidative degradation (the compound is light and air-sensitive)[2].
-
Phase 3: Decontamination & Doffing
-
Surface Cleaning: Wet-wipe the balance and fume hood surfaces with a 70% Isopropanol/water solution.
-
Causality: Dry sweeping is strictly prohibited as it generates airborne combustible dust[1]. Wet-wiping safely solubilizes and captures residual powder.
-
-
PPE Doffing: Remove gloves using the glove-in-glove technique to ensure external powder does not contact bare skin. Wash hands thoroughly with soap and water[1].
-
Validation Checkpoint: Inspect the balance area with a UV or bright white light to ensure no micro-dust particles remain on the draft shield.
-
Workflow Visualization
Workflow for safe handling and spill response of 4-Aminobenzoic-2,6-D2 acid.
Spill Response & Containment Plan
In the event of an accidental powder release, execute the following protocol:
-
Evacuate and Assess: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity[1].
-
Don Respiratory Protection: Equip an N95/P3 respirator before re-entering the spill zone[1].
-
Containment (No Sweeping): Gently cover the spilled powder with damp absorbent paper towels.
-
Causality: Dampening the towels prevents the fine dust from becoming airborne and forming an explosive mixture with air[2].
-
-
Collection: Use a non-sparking conductive scoop to lift the damp towels and powder into a compatible, sealable hazardous waste container[1].
-
Secondary Decontamination: Wash the spill area with a mild alkaline detergent solution, as PABA is more soluble in basic conditions.
Disposal Plan
-
Classification: 4-Aminobenzoic acid is classified as Harmful to Aquatic Life with Long Lasting Effects (H412)[3]. It must never be disposed of in standard municipal waste or flushed down the sanitary sewer[1][3].
-
Segregation: Place all contaminated consumables (weigh boats, gloves, wet-wipes) into a clearly labeled, leak-proof hazardous waste bin designated for "Solid Organic Toxic Waste."
-
Regulatory Compliance: Transfer the waste to an approved environmental waste disposal plant in accordance with local, regional, and national hazardous waste regulations (e.g., EPA RCRA guidelines)[2][3].
References
- 4-Aminobenzoic acid - Safety Data Sheet. (2018). Sigma-Aldrich via Geneseo.edu.
- 4-Aminobenzoic acid - SAFETY DATA SHEET. (2009). Fisher Scientific.
- 4-Aminobenzoic acid - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
Sources
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